Hexadecyl 3-amino-4-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexadecyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)20-16-17-21(24)22(25)19-20/h16-17,19H,2-15,18,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMUDCUMKEHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888979 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
143269-74-3 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143269-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143269743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-chlorobenzoic acid, hexadecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is an organic compound with the CAS number 143269-74-3.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. The information herein is compiled from various chemical databases and supplier specifications, intended to support research and development activities. Where experimental data is unavailable, predicted values from computational models are provided. This document also outlines standardized experimental protocols for the determination of key physicochemical parameters.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Amino-4-chlorobenzoic acid hexadecyl ester, n-Hexadecyl-3-amino-4-chlorobenzoate[1]
-
CAS Number: 143269-74-3[1]
-
Molecular Formula: C₂₃H₃₈ClNO₂[1]
-
Molecular Weight: 396.01 g/mol [1]
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted through computational methods and have not been experimentally verified.
| Property | Value | Source |
| Appearance | White to light brown crystalline powder; Beige Crystal Powder.[2][3] | Experimental |
| Boiling Point | 495.5 °C at 760 mmHg.[2][4] | Experimental |
| Density | 1.017 g/cm³. | Experimental |
| Flash Point | 253.5 °C. | Experimental |
| Vapor Pressure | 5.85E-10 mmHg at 25°C. | Experimental |
| Refractive Index | 1.511.[2] | Experimental |
| pKa | 1.48 ± 0.10. | Predicted |
| LogP (Octanol/Water Partition Coefficient) | 8.14 - 9.5.[1] | Predicted |
| Solubility | Poorly soluble in water. | Qualitative |
| Melting Point | Not available. | N/A |
| Crystal Structure | Not available. | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like this compound are provided below. These are generalized standard operating procedures.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Ensure the compound is dry and finely powdered.
-
Seal one end of a capillary tube by heating it in a flame.
-
Pack the dry powder into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow.
-
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer.
-
Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC system.
-
Procedure:
-
Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any suspended microparticles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed.
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-prepared calibration curve.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
LogP Determination (HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method provides an indirect but rapid estimation.
-
Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.
-
Procedure:
-
Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Select a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.
-
Inject each standard compound onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards.
-
Inject the test compound (this compound) under the same chromatographic conditions and determine its log k'.
-
Interpolate the LogP of the test compound from the calibration curve.
-
Logical Workflow and Data Relationships
The characterization of a novel chemical entity follows a logical progression of experiments. The diagram below illustrates a typical workflow for determining the fundamental physicochemical and structural properties of a compound.
Caption: Workflow for Physicochemical and Structural Characterization.
The following diagram illustrates the relationship between key physicochemical properties and their influence on the early stages of drug development.
Caption: Interplay of Physicochemical Properties in Drug Development.
References
An In-depth Technical Guide to Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Hexadecyl 3-amino-4-chlorobenzoate, including its chemical structure, identifiers, and key physicochemical data. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential, though not yet fully elucidated, biological significance in the context of related compounds.
Chemical Structure and Identifiers
This compound is an ester of 3-amino-4-chlorobenzoic acid and hexadecanol.[1] Its core structure consists of a substituted benzene ring attached to a long alkyl chain via an ester linkage. This amphipathic nature suggests potential applications where surface activity is relevant.
Key identifiers for this compound are summarized below:
-
IUPAC Name: this compound[1]
-
SMILES: CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N[1]
-
InChI Key: WZPMUDCUMKEHSE-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. The data is a compilation from various chemical databases and suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 396.01 g/mol | [1][2][4] |
| Appearance | White to light brown crystalline powder | [2][3][5] |
| Boiling Point | 495.5 °C at 760 mmHg | [2][6] |
| Density | 1.017 g/cm³ | [2] |
| Flash Point | 253.5 °C | [2] |
| Vapor Pressure | 5.85E-10 mmHg at 25°C | [2] |
| Refractive Index | 1.511 | [2] |
| pKa (Predicted) | 1.48 ± 0.10 | [2] |
| LogP | 8.14150 | [2] |
| Storage Conditions | 2-8°C, under inert gas | [5][6][7] |
Experimental Protocols
A. Synthesis of this compound
A common synthetic route involves the esterification of 3-amino-4-chlorobenzoic acid with a hexadecyl halide.[3]
Materials:
-
3-amino-4-chlorobenzoic acid (0.125 moles)[3]
-
45% Potassium hydroxide solution (0.132 moles)[3]
-
1-Bromohexadecane (0.132 moles)[3]
-
Benzyltriethylammonium bromide (4.5 g, 10 mol%)[3]
-
Xylene (100 g)[3]
-
Heptane (for crystallization)[3]
Procedure:
-
A mixture of 45% potassium hydroxide solution (16.3 g), 3-amino-4-chlorobenzoic acid (21.5 g), xylene (100 g), 1-bromohexadecane (40.3 g), and benzyltriethylammonium bromide (4.5 g) is heated to reflux.[3]
-
Water is removed from the reaction mixture using a Dean-Stark trap.[3]
-
The reaction is maintained at reflux (115-120°C) for 3 hours, with completion monitored by thin-layer chromatography (TLC).[3]
-
After completion, the reaction mixture is cooled to 90°C and washed with water to remove salts.[3]
-
The organic solvent (xylene) is removed using a rotary evaporator.[3]
-
The resulting residue is crystallized from heptane to yield solid this compound.[3] The reported yield for this method is approximately 83%.[3]
B. Spectroscopic Analysis
Biological Activity and Potential Applications
Currently, there is limited specific research on the biological activities of this compound itself. However, it is known to be used as an intermediate in the synthesis of other specialty chemicals.[6][9]
Notably, recent studies have focused on derivatives of the closely related 4-amino-3-chlorobenzoate ester as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a key signaling protein often implicated in the proliferation of cancer cells.[11] One study demonstrated that certain hydrazine-1-carbothioamide derivatives of 4-amino-3-chlorobenzoate ester induced cytotoxicity in several cancer cell lines by targeting EGFR and activating extrinsic apoptotic pathways.[10][11]
Given these findings, this compound could serve as a valuable precursor or scaffold for the development of novel therapeutic agents, particularly in oncology. Its long alkyl chain could be explored for its effects on membrane interaction, solubility, and pharmacokinetic properties of potential drug candidates.
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1] Appropriate precautions should be taken to avoid environmental release. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[7][12]
References
- 1. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 3. This compound | 143269-74-3 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound CAS#: 143269-74-3 [m.chemicalbook.com]
- 8. This compound(143269-74-3) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Amino-4-chlorobenzoic acid hexadecyl ester, CasNo.143269-74-3 Suzhou Senfeida Chemical Co., Ltd China (Mainland) [senfeida.lookchem.com]
Technical Guide: Hexadecyl 3-amino-4-chlorobenzoate (CAS 143269-74-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate, with CAS number 143269-74-3, is a chemical compound belonging to the class of aminobenzoic acid esters. While primarily documented as a research chemical and an intermediate in the chemical manufacturing sector, its structural similarity to other biologically active aminobenzoic acid derivatives suggests potential for further investigation in the field of drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, and a prospective look into its potential biological relevance based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C23H38ClNO2 | [3] |
| Molecular Weight | 396.0 g/mol | [3] |
| Appearance | White to light brown crystalline powder | |
| Boiling Point (Predicted) | 495.5 ± 25.0 °C | [4] |
| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 1.48 ± 0.10 | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is outlined below.
Experimental Protocol: Esterification of 3-amino-4-chlorobenzoic acid
This synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane in the presence of a phase transfer catalyst.
Materials:
-
3-amino-4-chlorobenzoic acid
-
45% Potassium hydroxide solution
-
Xylene
-
1-bromohexadecane
-
Benzyltriethylammonium bromide
-
Heptane
Procedure:
-
A mixture of 16.3 g (0.132 moles) of 45% potassium hydroxide solution, 21.5 g (0.125 moles) of 3-amino-4-chlorobenzoic acid, and 100 g of xylene is prepared in a suitable reaction vessel.
-
To this mixture, add 40.3 g (0.132 moles) of 1-bromohexadecane and 4.5 g of benzyltriethylammonium bromide (10 mol%).
-
The reaction mixture is heated to reflux. Water is removed from the reaction mixture using a Dean-Stark trap.
-
The reaction is maintained at reflux (115-120°C) for 3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to 90°C.
-
The cooled reaction mixture is washed with water to remove any inorganic salts.
-
The organic solvent (xylene) is removed using a rotary evaporator.
-
The resulting residue is crystallized from heptane to yield the final product, this compound.
Yield:
This protocol has been reported to yield approximately 40.7 g (83% yield) of a solid product.
Synthesis Workflow Diagram
References
Hexadecyl 3-amino-4-chlorobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Hexadecyl 3-amino-4-chlorobenzoate (CAS No. 143269-74-3) is a specialty chemical intermediate with potential applications in various fields, including the synthesis of novel therapeutic agents and materials science.[1][2][3] This document provides a comprehensive technical guide on its core physicochemical properties, a detailed experimental protocol for its synthesis via esterification, and a hypothetical mechanism of action to illustrate its potential role in modulating cellular signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Physicochemical Properties
This compound is characterized as a white to light-brown crystalline powder.[2] Its key properties are summarized in the table below. The high lipophilicity, indicated by the LogP value, suggests good membrane permeability, a desirable trait for potential drug candidates.
| Property | Value | Reference |
| Molecular Formula | C23H38ClNO2 | [1][4][5] |
| Molecular Weight | 396.01 g/mol | [2][4][5][6] |
| IUPAC Name | This compound | [1] |
| CAS Number | 143269-74-3 | [1][2] |
| Appearance | White crystalline powder | [2][4] |
| Density | 1.017 g/cm³ | [4] |
| Boiling Point | 495.5 °C at 760 mmHg | [4] |
| Flash Point | 253.5 °C | [4] |
| LogP | 8.14 | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the esterification of 3-amino-4-chlorobenzoic acid with 1-hexadecanol. Below is a detailed protocol for this synthesis.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 3-amino-4-chlorobenzoic acid and 1-hexadecanol.
Materials:
-
3-amino-4-chlorobenzoic acid (1.0 eq)
-
1-hexadecanol (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: A solution of 3-amino-4-chlorobenzoic acid (1.0 eq) and 1-hexadecanol (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: A catalytic amount of concentrated sulfuric acid (0.1 eq) is carefully added to the flask.
-
Reflux: The reaction mixture is heated to reflux. Water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).
-
Work-up: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a hexane:ethyl acetate gradient to afford the pure this compound.
Hypothetical Biological Activity and Signaling Pathway
For the purposes of illustrating its potential in drug development, we hypothesize that this compound (herein designated "HCB-143") acts as an inhibitor of the MEK1/2 signaling pathway, a critical cascade in many cancers.
Mechanism of Action: HCB-143 is postulated to be a non-competitive inhibitor of MEK1/2. Its high lipophilicity allows it to easily cross the cell membrane. Intracellularly, it binds to an allosteric site on the MEK1/2 kinase, preventing the phosphorylation of its downstream target, ERK1/2. This inhibition leads to the downregulation of transcription factors (e.g., c-Myc, AP-1) that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
References
- 1. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 5. SDS of 3-Amino-4-chlorobenzoic acid hexadecyl ester, Safety Data Sheets, CAS 143269-74-3 - chemBlink [chemblink.com]
- 6. parchem.com [parchem.com]
Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of Hexadecyl 3-amino-4-chlorobenzoate (CAS No. 143269-74-3). Due to a lack of specific experimental data in publicly accessible literature, this document outlines general methodologies for determining solubility and presents known physical and chemical characteristics. Furthermore, a detailed experimental workflow for its synthesis is provided, alongside a conceptual signaling pathway illustrating the mechanism of action for structurally related compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H38ClNO2 | [1] |
| Molecular Weight | 396.0 g/mol | [1] |
| Appearance | White to light yellow Solid | |
| Boiling Point | 495.5 ± 25.0 °C (Predicted) | |
| Density | 1.017 ± 0.06 g/cm3 (Predicted) | |
| pKa | 1.48 ± 0.10 (Predicted) | |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Solubility Determination: Experimental Protocol
The following is a general experimental protocol for determining the solubility of a crystalline organic compound like this compound. This method is based on standard laboratory practices for solubility assessment.[2][3]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, hexane, ethyl acetate)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Pipettes and syringes with filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.
-
Alternatively, for a gravimetric determination, the solvent from a known volume of the filtered solution can be evaporated, and the mass of the remaining solid can be measured.
-
-
Data Analysis:
-
Calculate the solubility in units of g/L or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Synthesis Workflow
The synthesis of this compound can be achieved through the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane. The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Biological Context: EGFR Inhibition by Related Compounds
While specific signaling pathway involvement for this compound is not documented, derivatives of 4-amino-3-chloro benzoate esters have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a key receptor in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the development of various cancers. The following diagram illustrates a simplified, hypothetical signaling pathway of EGFR and its inhibition by a related 4-amino-3-chloro benzoate ester derivative.
Caption: Hypothetical EGFR signaling pathway and its inhibition.
References
In-Depth Technical Guide: Spectral Analysis of Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Hexadecyl 3-amino-4-chlorobenzoate, a compound of interest in various research and development applications. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for the synthesis and spectral analysis are also included to facilitate further investigation.
Core Compound Information
This compound is an ester derivative of 3-amino-4-chlorobenzoic acid and hexadecanol. Its molecular structure consists of a substituted aromatic ring and a long aliphatic chain, which gives it specific spectroscopic characteristics.
Molecular Formula: C₂₃H₃₈ClNO₂ Molecular Weight: 396.0 g/mol [1] Appearance: White to light yellow solid[2]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS spectroscopy and by analogy to structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.7 | d | 1H | Ar-H ortho to C=O |
| ~7.2 | d | 1H | Ar-H ortho to Cl |
| ~6.8 | dd | 1H | Ar-H ortho to NH₂ |
| ~4.2 | t | 2H | -OCH₂- |
| ~4.0 | br s | 2H | -NH₂ |
| ~1.7 | quint | 2H | -OCH₂CH₂ - |
| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |
| ~0.9 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~148 | C-NH₂ |
| ~132 | C-Cl |
| ~130 | Ar-CH |
| ~122 | Ar-C (quaternary) |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~65 | -OCH₂- |
| ~32 | -CH₂- (various) |
| ~29 | -CH₂- (various) |
| ~26 | -CH₂- (various) |
| ~23 | -CH₂- (various) |
| ~14 | -CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3000-2850 | Strong | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600 | Medium | C=C stretching (aromatic) and N-H bending |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-N stretching |
| ~830 | Medium | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 395/397 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 171/173 | Fragment ion from cleavage of the ester bond (3-amino-4-chlorobenzoyl cation) |
| 224 | Fragment ion from McLafferty rearrangement (loss of hexadecene) |
| Various | A series of fragment ions differing by 14 amu (-CH₂-) from the aliphatic chain |
Experimental Protocols
Synthesis of this compound
A reported synthesis method for this compound involves the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane. The reaction is carried out under reflux conditions in a suitable solvent such as xylene, with a base like potassium hydroxide and a phase transfer catalyst like benzyltriethylammonium bromide to facilitate the reaction. The product is then isolated and purified, typically by recrystallization from a solvent like heptane.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum can be recorded by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The data would be collected over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions would be recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
This guide provides a foundational understanding of the spectral characteristics of this compound. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field, enabling further exploration and application of this compound.
References
In-depth Technical Guide on Hexadecyl 3-amino-4-chlorobenzoate: Current State of Knowledge
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed a significant lack of publicly available information regarding the biological mechanism of action of Hexadecyl 3-amino-4-chlorobenzoate. The current body of scientific knowledge focuses primarily on its chemical synthesis and its application as an intermediate in industrial processes, particularly in the manufacturing of photographic materials. This document summarizes the available chemical and physical data. At present, no data on its signaling pathways, quantitative biological effects, or detailed experimental protocols for biological assays are available in the public domain.
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C23H38ClNO2 | [1][2] |
| Molecular Weight | 396.01 g/mol | [1][2][3] |
| CAS Number | 143269-74-3 | [1][2][3][4] |
| Appearance | White to light yellow solid; white crystal | [1][3] |
| Boiling Point | 495.5 ± 25.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Flash Point | 253.5 °C | [1] |
| Vapor Pressure | 5.85E-10 mmHg at 25°C | [1] |
| Refractive Index | 1.511 | [1] |
| pKa | 1.48 ± 0.10 (Predicted) | [1][3] |
| LogP | 8.14150 | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][4] |
Industrial Use and Manufacturing
This compound is primarily used as an intermediate in chemical manufacturing.[2] Specifically, it is utilized in the photographic film, paper, plate, and chemical manufacturing sectors.[2] The U.S. production volume between 2016 and 2019 was reported to be less than 1,000,000 lbs annually.[2] It is also described as a useful research chemical.[4]
Synthesis of this compound
While no biological experimental protocols are available, patents describe the synthesis of this compound. The general approach involves the esterification of 3-amino-4-chlorobenzoic acid with a hexadecyl group source or the reduction of a nitro-group precursor. Two potential synthesis routes are outlined below.
Synthesis Route 1: From 3-amino-4-chloro-benzoic acid
This route involves the direct esterification of 3-amino-4-chloro-benzoic acid with a hexadecyl-containing reactant.
Caption: Synthesis via esterification of 3-amino-4-chloro-benzoic acid.
Synthesis Route 2: From 3-nitro-4-chlorobenzoic acid hexadecyl ester
This two-step approach involves first creating the hexadecyl ester of 3-nitro-4-chlorobenzoic acid, followed by the reduction of the nitro group to an amine.
Caption: Two-step synthesis involving reduction of a nitro-ester intermediate.
Potential Areas for Future Research
Given the complete absence of data on the biological effects of this compound, this compound represents a greenfield area for research. A recent study on derivatives of 4-amino-3-chloro benzoate ester (notably, not the hexadecyl ester itself) identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] This suggests that this compound could be investigated for similar properties.
Initial research could involve:
-
In silico screening: Docking studies to predict potential binding affinity to various biological targets, including EGFR.
-
In vitro cytotoxicity assays: Testing the compound against various cancer cell lines (e.g., A549, HepG2, HCT-116) to determine its anti-proliferative properties.[5]
-
Kinase inhibition assays: Specifically testing its ability to inhibit EGFR tyrosine kinase activity.[6]
These preliminary studies would be essential to determine if this compound has any biological activity and to elucidate its potential mechanism of action. Until such studies are performed and published, its role in a biological context remains unknown.
References
- 1. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 2. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 143269-74-3 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of Hexadecyl 3-amino-4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyl 3-amino-4-chlorobenzoate is a long-chain alkyl ester of 3-amino-4-chlorobenzoic acid. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components—a substituted aminobenzoic acid core and a long lipophilic alkyl chain—suggest several plausible avenues for scientific investigation. This technical guide outlines potential research applications based on the known activities of structurally related compounds, providing a framework for future studies in oncology, dermatology, and drug delivery.
Introduction
This compound (CAS No. 143269-74-3) is a chemical intermediate with established synthesis protocols.[1] Its molecular structure, featuring a hydrophilic aromatic head and a long hydrophobic tail, gives it amphiphilic properties that could be exploited in various formulation and delivery systems. More significantly, the 3-amino-4-chlorobenzoic acid moiety is structurally related to compounds that have been investigated for potent biological activity, including anticancer properties. This document will explore these potential applications in detail.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for designing experimental protocols, including solvent selection and formulation development.
| Property | Value | Reference |
| CAS Number | 143269-74-3 | [2][3] |
| Molecular Formula | C23H38ClNO2 | [2] |
| Molecular Weight | 396.01 g/mol | [2] |
| Appearance | White to light brown crystalline powder | [1] |
| Boiling Point | 495.5 °C at 760 mmHg | [1] |
| Density | 1.017 g/cm³ | [1] |
| LogP | 8.14 | [1] |
| Synonyms | 3-Amino-4-chlorobenzoic acid hexadecyl ester | [4] |
Potential Research Application I: Oncology and Kinase Inhibition
A promising area of investigation for this compound is in the field of oncology, specifically as a potential kinase inhibitor. This hypothesis is derived from recent studies on derivatives of the closely related isomer, 4-amino-3-chlorobenzoate, which have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6]
A 2024 study in Future Medicinal Chemistry detailed the synthesis of novel 4-amino-3-chlorobenzoate ester derivatives.[5][6] One of the lead compounds, designated N5a , a hydrazine-1-carbothioamide derivative, showed significant cytotoxicity against several cancer cell lines and potent inhibition of EGFR tyrosine kinase.[5][7]
Hypothesized Mechanism of Action
The core structure of aminobenzoic acid derivatives can mimic the binding of ATP to the kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The long hexadecyl chain of this compound could potentially enhance cell membrane permeability or facilitate localization within specific cellular compartments, potentially modifying the activity profile compared to shorter-chain derivatives.
The proposed signaling pathway, based on the findings for compound N5a, suggests that EGFR inhibition leads to the activation of the extrinsic apoptotic pathway.[5][7]
Caption: Hypothesized EGFR inhibition pathway.
Quantitative Data from Analogous Compounds
The following tables summarize the in vitro activity of the analogous compound N5a, providing a benchmark for potential studies on this compound.
Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib (Control) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| (Data sourced from a study on 4-amino-3-chlorobenzoate derivatives) |
Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM) Lower IC₅₀ values indicate greater inhibitory activity.
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib (Control) | 0.95 ± 0.07 |
| (Data sourced from a study on 4-amino-3-chlorobenzoate derivatives) |
Suggested Experimental Protocols
To investigate the potential anticancer activity of this compound, researchers can adapt established protocols.
A. In Vitro Cytotoxicity Assay (MTT Assay) This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a standard control like Erlotinib) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
B. EGFR Tyrosine Kinase Inhibition Assay This assay measures the ability of the compound to inhibit the enzymatic activity of EGFR directly.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Addition: Add this compound or a control inhibitor to the reaction mixture at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or ELISA.
Potential Research Application II: Dermatology and Topical Formulations
The long alkyl chain (C16) of this compound imparts significant lipophilicity, a characteristic shared with many long-chain alkyl benzoates used in cosmetics and dermatological products. These compounds often function as emollients, texture enhancers, and skin-conditioning agents.
Proposed Functions and Rationale
-
Emollient: The hexadecyl chain can form a protective, occlusive layer on the skin, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration.
-
Formulation Enhancer: Its oil-solubility and texture-enhancing properties could make it a valuable component in creams, lotions, and sunscreens, potentially improving the spreadability and feel of the final product.
-
Drug Delivery Vehicle: The lipophilic nature of the molecule could be exploited to enhance the dermal penetration of other active pharmaceutical ingredients (APIs) when co-formulated. It could act as a penetration enhancer or as a lipid carrier in nanoparticle-based delivery systems.
Research in this area would involve formulating this compound into various topical bases and evaluating its physicochemical properties, skin hydration effects (using corneometry), and penetration enhancement capabilities (using Franz diffusion cells).
Conclusion and Future Directions
While direct biological data for this compound is sparse, a detailed analysis of its structure and the activities of related compounds reveals significant potential for research. The most compelling avenue lies in oncology, where its core structure is analogous to recently developed EGFR tyrosine kinase inhibitors. The protocols and comparative data presented in this guide offer a clear starting point for such an investigation. Furthermore, its lipophilic properties warrant exploration in dermatological and drug delivery applications. Future research should focus on synthesizing the compound, confirming its purity, and systematically evaluating its efficacy and safety in the in vitro and in vivo models proposed herein.
References
- 1. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 2. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdcsyn.com [mdcsyn.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Hexadecyl 3-amino-4-chlorobenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on publicly available data and general principles of chemical safety. For complete and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is a chemical compound with potential applications in research and development. Due to its chemical structure, which includes a halogenated aromatic amine and a long-chain ester, careful handling and a thorough understanding of its potential hazards are imperative. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory environment.
Physicochemical and Toxicological Data
Limited specific toxicological data for this compound is available in the public domain. The information presented below is a compilation of available data for the compound and related substances. All quantitative data is summarized for clarity.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 143269-74-3 | N/A |
| Molecular Formula | C23H38ClNO2 | N/A |
| Molecular Weight | 396.01 g/mol | N/A |
| Appearance | White to light white-brown or beige crystalline powder | N/A |
| Melting Point | 68-69 °C | N/A |
| Storage Temperature | 2-8°C (Refrigerator) or in a cool, dry place | N/A |
Table 2: Toxicological and Hazard Information
| Parameter | Data | Reference |
| GHS Classification | H411: Toxic to aquatic life with long lasting effects | N/A |
| Hazard Category | Hazardous to the aquatic environment (chronic) - Category 2 | N/A |
| Oral Toxicity (LD50) | Data not available | N/A |
| Dermal Toxicity (LD50) | Data not available | N/A |
| Inhalation Toxicity (LC50) | Data not available | N/A |
| Skin Corrosion/Irritation | Data not available. The related compound, 3-amino-4-chlorobenzoic acid, is classified as a skin irritant. | N/A |
| Eye Damage/Irritation | Data not available. The related compound, 3-amino-4-chlorobenzoic acid, is classified as a serious eye irritant. | N/A |
Hazard Identification and GHS Classification
The primary identified hazard for this compound is its toxicity to aquatic life with long-lasting effects.
Hazard Statement:
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Due to the presence of the amino and chloro functional groups on the benzene ring, and by analogy to similar compounds, there is a potential for skin and eye irritation. Users should handle this compound with the assumption that it may be an irritant.
Experimental Protocols & Workflows
As no specific experimental safety protocols for this compound were found, this section outlines a general workflow for the safe handling of a research chemical with unknown toxicological properties, like this compound.
Safe Handling Procedures
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
General Hygiene Practices
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Remove contaminated clothing immediately and launder before reuse.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Due to its aquatic toxicity, do not allow this chemical to enter drains or waterways.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Accidental Release Measures
The following diagram illustrates a logical workflow for responding to a spill.
-
Small Spills: For small spills of the solid material, carefully sweep up and place into a sealed container for disposal. Avoid generating dust.
-
Large Spills: For larger spills, or spills of solutions, absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilation: Ensure adequate ventilation of the spill area.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.
-
Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
-
Hazardous Polymerization: Will not occur.
This guide is intended to promote a culture of safety in the laboratory. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point for their own risk assessments and to always prioritize safety in their work.
Hexadecyl 3-amino-4-chlorobenzoate: A Technical Review of a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS number 143269-74-3.[1] Structurally, it is an ester formed from 3-amino-4-chlorobenzoic acid and the 16-carbon long-chain alcohol, hexadecanol. While primarily documented as an intermediate in industrial applications, its structural similarity to biologically active aminobenzoic acid derivatives warrants a closer examination of its properties and potential applications in research and development. This technical guide provides a comprehensive review of the available literature on this compound, covering its physicochemical properties, synthesis, and known applications, while also exploring the potential for biological activity based on related compounds.
Physicochemical Properties
This compound is a white to light white-brown crystalline solid at room temperature.[1] Its long alkyl chain imparts significant lipophilicity, as indicated by its high predicted LogP value. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C23H38ClNO2 | PubChem |
| Molecular Weight | 396.01 g/mol | PubChem |
| CAS Number | 143269-74-3 | ChemicalBook, PubChem |
| Appearance | White to light white-brown crystals | Pharmaffiliates |
| Boiling Point | 495.5 ± 25.0 °C (Predicted) | ChemicalBook |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 1.48 ± 0.10 (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis
The synthesis of this compound is not extensively detailed in peer-reviewed biological literature, but information can be gathered from patent literature and chemical supplier documentation. The primary route of synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with hexadecanol. An alternative pathway involves the reduction of a nitro-group precursor.
A general synthetic workflow is depicted in the following diagram:
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are proprietary or found within patent literature, a general procedure for the esterification of a similar compound, ethyl 4-amino-3-chlorobenzoate, is described and can be adapted.
Synthesis of Ethyl 4-amino-3-chlorobenzoate (as an illustrative example):
A suspension of 4-amino-3-chlorobenzoic acid in absolute ethanol is cooled to -15°C. Thionyl chloride is added dropwise while maintaining the temperature below -10°C. The reaction mixture is then stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate is filtered, washed with distilled water, and then with a 10% sodium carbonate solution. The final product is recrystallized from ethanol and water.
Industrial Applications
The primary documented use of this compound is as an intermediate in the manufacturing of photographic materials. The EPA's Chemical Data Reporting (CDR) program lists its industrial processing sector as "Photographic Film, Paper, Plate, and Chemical Manufacturing". It is also broadly described as a "useful research chemical" and an "important raw material" by various chemical suppliers.
Potential Biological Activity: An Area for Future Research
A comprehensive search of the scientific literature reveals a notable absence of studies on the specific biological activities of this compound. However, the core structure, an ester of an aminobenzoic acid, is a common motif in a variety of biologically active molecules. This suggests that this compound could serve as a valuable starting material or a scaffold for the development of new therapeutic agents.
Insights from Structurally Related Compounds
Recent research has highlighted the potential of derivatives of 4-amino-3-chlorobenzoic acid as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A 2024 study published in Future Medicinal Chemistry described the synthesis and in vitro evaluation of a series of 4-amino-3-chloro benzoate ester derivatives. Although these derivatives did not include the hexadecyl ester, the findings are highly relevant.
One of the synthesized compounds, N5a (a hydrazine-1-carbothioamide derivative), demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines. The study proposed that this activity was mediated through the inhibition of EGFR, leading to the activation of the extrinsic apoptotic pathway via caspases 3 and 8.
The signaling pathway implicated for these related compounds is illustrated below:
The long alkyl chain of this compound would significantly increase its lipophilicity. In drug design, this property can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration. However, it can also lead to increased plasma protein binding and sequestration in fatty tissues.
Conclusion and Future Directions
This compound is a commercially available compound with a well-defined role as an industrial intermediate. The current body of scientific literature is sparse regarding its biological activity. However, the demonstrated anti-cancer potential of structurally related 4-amino-3-chloro benzoate esters suggests that this compound and its derivatives could be a promising area for future investigation in drug discovery.
Researchers in drug development are encouraged to consider this molecule as a potential scaffold for the synthesis of novel therapeutic agents. Key areas for future research could include:
-
Synthesis of a library of long-chain alkyl esters of 3-amino-4-chlorobenzoic acid to investigate the effect of chain length on biological activity.
-
In vitro screening of these compounds against a panel of cancer cell lines and relevant molecular targets, such as EGFR.
-
In silico modeling studies to predict the binding of these compounds to various protein targets.
-
Pharmacokinetic studies to understand how the long alkyl chain influences the ADME properties of these molecules.
By exploring these avenues, the scientific community may unlock the untapped therapeutic potential of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized derivatives starting from Hexadecyl 3-amino-4-chlorobenzoate. This starting material possesses three key reactive sites amenable to chemical modification: the amino group, the aromatic ring, and the ester moiety. The following protocols focus on two versatile and widely used synthetic strategies: amide bond formation at the 3-amino position and Suzuki-Miyaura cross-coupling at the 4-chloro position. These methods allow for the introduction of a wide range of chemical functionalities, enabling the generation of diverse compound libraries for screening and drug development.
A potential application for derivatives of this scaffold is in the development of kinase inhibitors. For instance, derivatives of the structurally related 4-amino-3-chloro benzoate ester have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] The protocols detailed below provide a framework for creating analogues that could be explored for similar biological activities.
Derivatization via Amide Bond Formation
The primary amino group of this compound can be readily acylated to form a diverse range of amide derivatives. This is a robust and high-yielding reaction, typically employing a carboxylic acid and a coupling reagent. The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions, especially with challenging substrates. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient for amide bond formation.[3]
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: General Procedure for Amide Synthesis using HATU
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1.1 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath, standard glassware for extraction and purification.
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x), deionized water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final amide derivative.
Quantitative Data (Exemplary)
The following table provides hypothetical data for the synthesis of two representative amide derivatives based on typical yields for this type of reaction.
| Derivative | R-Group | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) |
| 1a | Phenyl | 499.11 | 3 | 85-95 |
| 1b | 4-Methoxyphenyl | 529.14 | 4 | 80-90 |
| 1c | Thiophen-2-yl | 505.15 | 3.5 | 82-92 |
Derivatization via Suzuki-Miyaura Cross-Coupling
The chloro-substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a wide variety of organoboron compounds (boronic acids or esters), enabling the synthesis of biaryl and related structures.[4] The presence of the free amino group can sometimes interfere with the catalytic cycle; however, careful selection of ligands and bases can mitigate this issue.[5]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of a generic arylboronic acid (Ar-B(OH)₂) to the 4-chloro position of the starting material.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Round-bottomed flask or Schlenk tube, magnetic stirrer, reflux condenser, standard glassware for extraction and purification.
Procedure:
-
To a round-bottomed flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, at a concentration of ~0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 6-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the desired biaryl derivative.
Quantitative Data (Exemplary)
The following table provides hypothetical data for the synthesis of two representative biaryl derivatives. Yields for Suzuki couplings can be more variable depending on the electronic nature of the coupling partners.
| Derivative | Ar-Group | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) |
| 2a | Phenyl | 471.14 | 12 | 60-80 |
| 2b | 4-Pyridinyl | 472.14 | 18 | 50-70 |
| 2c | 3-Furanyl | 461.11 | 16 | 55-75 |
Potential Biological Application: EGFR Inhibition
Derivatives of aminobenzoates have shown promise as inhibitors of protein kinases, such as EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Inhibitors typically bind to the ATP-binding site of the kinase domain, preventing downstream signaling.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and point of inhibition.
The synthesized derivatives from the protocols above can be screened in vitro for their ability to inhibit EGFR tyrosine kinase activity. Promising compounds, such as those identified in studies on related scaffolds, could then be further evaluated in cell-based assays using cancer cell lines that overexpress EGFR (e.g., A549, HepG2) to assess their anti-proliferative effects.[1]
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Hexadecyl 3-amino-4-chlorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hexadecyl 3-amino-4-chlorobenzoate, a versatile intermediate in organic synthesis. This document details its synthesis, physical and chemical properties, and potential applications in the development of novel therapeutic agents, supported by experimental protocols and quantitative data.
Introduction
This compound is a long-chain alkyl ester of 3-amino-4-chlorobenzoic acid. Its structure, featuring a lipophilic hexadecyl chain and a reactive aromatic amine, makes it a valuable building block for the synthesis of complex organic molecules. This compound serves as a key intermediate in the preparation of various research chemicals and potentially active pharmaceutical ingredients (APIs). Its utility is particularly noted in the synthesis of compounds targeting kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 143269-74-3 |
| Molecular Formula | C₂₃H₃₈ClNO₂ |
| Molecular Weight | 396.01 g/mol |
| Appearance | White to light white-brown crystals |
| Boiling Point | 495.5 °C at 760 mmHg |
| Storage | 2-8°C, under inert gas |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Method 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction of 3-amino-4-chlorobenzoic acid with hexadecanol. The use of an excess of the alcohol can drive the reaction towards the product.[2][3]
Experimental Protocol: Fischer Esterification
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hexadecanol (Cetyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol/water mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), hexadecanol (1.2 equivalents), and toluene.
-
Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 10% sodium carbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Method 2: Nucleophilic Substitution
This method involves the reaction of the carboxylate salt of 3-amino-4-chlorobenzoic acid with a hexadecyl halide.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
3-amino-4-chlorobenzoic acid
-
Potassium Hydroxide (KOH)
-
Hexadecyl bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-amino-4-chlorobenzoic acid (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium hydroxide (1 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Add hexadecyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture at 80°C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Synthesis
| Method | Reactants | Catalyst/Base | Solvent | Typical Yield (%) | Purity (%) |
| Fischer Esterification | 3-amino-4-chlorobenzoic acid, Hexadecanol | H₂SO₄ | Toluene | 75-85 | >98 |
| Nucleophilic Substitution | 3-amino-4-chlorobenzoic acid, Hexadecyl bromide | KOH | DMF | 80-90 | >99 |
Applications in Organic Synthesis
This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Intermediate for the Synthesis of EGFR Inhibitors
Derivatives of aminobenzoic acid have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][4] The long alkyl chain of this compound can be exploited to enhance the lipophilicity of potential drug candidates, which can improve their membrane permeability and overall pharmacokinetic profile. The amino group of the molecule provides a reactive handle for further chemical modifications, such as the introduction of heterocyclic moieties known to interact with the EGFR active site.
A plausible synthetic pathway involves the acylation of the amino group followed by further functionalization to introduce a pharmacophore that can bind to the ATP-binding site of the EGFR kinase domain.
dot
Caption: Synthetic pathway for a potential EGFR inhibitor.
Experimental Workflow for Synthesis and Application
The general workflow for the synthesis of this compound and its subsequent use in the development of a potential therapeutic agent is outlined below.
dot
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an attractive starting material for the development of novel compounds, particularly in the field of medicinal chemistry. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecyl 3-amino-4-chlorobenzoate as an Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is a chemical intermediate with potential applications in drug discovery and development. Its bifunctional nature, featuring a reactive amino group and a lipophilic hexadecyl chain, makes it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential use in the development of targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Chemical Properties and Data
This compound is a white crystalline solid.[1] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 143269-74-3 | [1] |
| Molecular Formula | C23H38ClNO2 | [1] |
| Molecular Weight | 396.013 g/mol | [1] |
| Boiling Point | 495.5 °C at 760 mmHg | [1] |
| Flash Point | 253.5 °C | [1] |
| Density | 1.017 g/cm³ | [1] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound:
-
Esterification of 3-amino-4-chlorobenzoic acid: This involves the direct reaction of 3-amino-4-chlorobenzoic acid with hexadecanol or a hexadecyl halide.
-
Reduction of a nitro precursor: This route starts with the esterification of 3-nitro-4-chlorobenzoic acid with a hexadecyl halide, followed by the reduction of the nitro group to an amine.[1]
Experimental Protocol: Synthesis via Esterification
This protocol describes the synthesis of this compound from 3-amino-4-chlorobenzoic acid and hexadecyl bromide.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hexadecyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylphosphonium bromide
-
4-Methyl-2-pentanone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-amino-4-chlorobenzoic acid, 4-methyl-2-pentanone, and water.
-
Add potassium hydroxide and tetrabutylphosphonium bromide to the mixture.
-
Add hexadecyl bromide to the reaction mixture.
-
Heat the mixture to 115-120 °C with stirring and reflux for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 115 - 120 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Product Distribution / Selectivity | 99.6% | [1] |
Application in Drug Discovery: Intermediate for EGFR Inhibitors
Derivatives of 4-amino-3-chlorobenzoic acid have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] The hexadecyl ester of this scaffold introduces a significant lipophilic tail, which could be explored for modulating pharmacokinetic properties such as cell membrane permeability and plasma protein binding.
The following is a proposed workflow for the synthesis of novel EGFR inhibitors using this compound as an intermediate. This workflow is based on established synthetic routes for similar compounds.[2]
Caption: Proposed workflow for the synthesis and evaluation of novel EGFR inhibitors.
Experimental Protocol: Synthesis of a Hydrazine-1-carbothioamide Derivative
This protocol outlines the synthesis of a potential EGFR inhibitor from this compound, adapted from a similar synthesis using an ethyl ester.[3]
Step 1: Synthesis of Hexadecyl 4-amino-3-chlorobenzohydrazide
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate (80%).
-
Reflux the mixture overnight at 80°C.
-
Evaporate the solvent completely.
-
Wash the resulting precipitate with distilled water, filter, and dry.
-
Recrystallize the product from methanol.
Step 2: Synthesis of the Hydrazine-1-carbothioamide Derivative
-
Suspend the Hexadecyl 4-amino-3-chlorobenzohydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of a selected isothiocyanate (e.g., phenyl isothiocyanate).
-
Stir the reaction mixture overnight at room temperature.
-
Add cold distilled water to the solution to precipitate the product.
-
Filter the precipitate and recrystallize from 70% ethanol.
Quantitative Data from a Related Study (Ethyl Ester Derivatives): [3]
| Compound | Yield (%) | Melting Point (°C) |
| Ethyl 4-amino-3-chlorobenzoate | 80 | 80-82 |
| 4-amino-3-chlorobenzohydrazide | 70 | 170-173 |
| Hydrazine-1-carbothioamide derivative (N5a) | 92 | 192-195 |
Biological Evaluation and Signaling Pathway
The synthesized compounds can be evaluated for their inhibitory activity against EGFR tyrosine kinase.
EGFR Kinase Inhibition Assay
The inhibitory capacity of the novel compounds against EGFR can be assessed using a commercially available EGFR tyrosine kinase kit. The percentage of inhibition of EGFR kinase activity is determined by comparing the activity in the presence of the test compound to a control.[3]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Inhibitors of EGFR block these downstream effects.
Caption: Simplified EGFR signaling pathway and the site of action for EGFR inhibitors.
Conclusion
This compound is a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocols and application notes provided herein offer a framework for researchers to explore the synthesis of lipophilic derivatives, particularly as potential EGFR inhibitors for cancer therapy. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 2. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating Hexadecyl 3-amino-4-chlorobenzoate into Nanoparticles for Advanced Drug Delivery
References
- 1. worldscientific.com [worldscientific.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 143269-74-3 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 8. Emulsification-solvent evaporation technique: Significance and symbolism [wisdomlib.org]
- 9. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 14. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoformulations - Insights Towards Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Practical aspects in size and morphology characterization of drug-loaded nano-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of drug loading and encapsulation efficiency [bio-protocol.org]
- 19. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 20. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. mdpi.com [mdpi.com]
- 25. dovepress.com [dovepress.com]
- 26. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 27. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecyl 3-amino-4-chlorobenzoate for Surface Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials, medical devices, and drug delivery systems is a critical strategy for enhancing their performance, biocompatibility, and therapeutic efficacy.[1][2][3] The interface between a material and the biological environment dictates a cascade of events, including protein adsorption, cellular adhesion, and the foreign body response.[1][4] Consequently, the ability to precisely engineer surface properties is of paramount importance.
Hexadecyl 3-amino-4-chlorobenzoate is a molecule with significant potential for surface modification applications. Its structure is amphiphilic, featuring a long, hydrophobic hexadecyl (C16) alkyl chain and a functional head group containing an amino and a chloro-substituted benzene ring.[5][6][7] The long alkyl chain can drive self-assembly on surfaces to create a hydrophobic layer, while the amino group offers a reactive handle for further chemical conjugation.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in surface modification studies. The focus is on creating and characterizing hydrophobic surfaces and evaluating their subsequent interactions with proteins and cells.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 143269-74-3 | [5][6][10] |
| Molecular Formula | C23H38ClNO2 | [6][7] |
| Molecular Weight | 396.01 g/mol | [6][7] |
| Appearance | White to light brown crystalline powder | [5] |
| Boiling Point | 495.5 °C at 760 mmHg | [6] |
| Density | 1.017 g/cm³ | [6] |
| LogP | 8.14 | [6] |
Experimental Protocols
Synthesis of this compound
A plausible synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane.[5]
-
Reaction Scheme: A mixture of 3-amino-4-chlorobenzoic acid, potassium hydroxide, 1-bromohexadecane, and a phase transfer catalyst like benzyltriethylammonium bromide in a solvent such as xylene is heated to reflux.[5]
-
Workup: After completion, the reaction mixture is cooled and washed with water to remove salts. The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like heptane to yield the final product.[5]
Protocol for Surface Modification of Glass Substrates
This protocol describes the coating of glass microscope slides with this compound to create a hydrophobic surface.
Materials:
-
Glass microscope slides
-
This compound
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
-
Sonicator
-
Spin coater or dip coater
Procedure:
-
Substrate Cleaning:
-
Immerse glass slides in a beaker containing a 2% (v/v) detergent solution in deionized water and sonicate for 20 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Sonicate the slides in ethanol for 15 minutes.
-
Rinse again with deionized water and dry under a stream of nitrogen gas.
-
-
Preparation of Coating Solution:
-
Prepare a 1 mg/mL solution of this compound in toluene.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
-
Surface Coating (Dip Coating Method):
-
Immerse the cleaned and dried glass slides into the coating solution for 1 hour at room temperature.
-
Withdraw the slides from the solution at a slow, constant speed (e.g., 1 mm/s).
-
Allow the slides to air dry in a vertical position in a fume hood.
-
-
Curing:
-
Place the coated slides in a vacuum oven at 60°C for 2 hours to remove residual solvent and anneal the coating.
-
-
Final Cleaning and Storage:
-
Gently rinse the coated slides with ethanol to remove any loosely bound molecules.
-
Dry the slides with a stream of nitrogen.
-
Store in a clean, dry container until further use.
-
Caption: Workflow for surface modification of glass slides.
Protocols for Surface Characterization
This technique measures the static contact angle of a water droplet on the surface, providing a quantitative measure of its hydrophobicity.[11][12][13]
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Unmodified and modified glass slides
Procedure:
-
Place the substrate (unmodified or modified slide) on the sample stage.[11]
-
Fill the syringe with deionized water, ensuring no air bubbles are present.
-
Carefully dispense a small droplet (e.g., 5 µL) of water onto the surface of the substrate.[11]
-
Capture a high-resolution image of the droplet at the solid-liquid-gas interface.[11]
-
Use the goniometer's software to measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at least five times on different areas of each sample to ensure reproducibility.
-
Calculate the average contact angle and standard deviation for both unmodified and modified surfaces.
Caption: Workflow for contact angle goniometry.
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a surface, confirming the presence of the coating.[14][15][16][17]
Materials:
-
XPS instrument with a monochromatic Al Kα X-ray source
-
Unmodified and modified glass slides
Procedure:
-
Mount the samples on the XPS sample holder.
-
Introduce the holder into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
Acquire a survey scan (e.g., 0-1100 eV binding energy) for each sample to identify all elements present on the surface.[16]
-
Acquire high-resolution scans for key elements expected from the coating, such as Carbon (C 1s), Nitrogen (N 1s), Chlorine (Cl 2p), and Oxygen (O 1s), as well as Silicon (Si 2p) from the glass substrate.[16]
-
Process the data using appropriate software to determine the atomic concentrations of the elements on the surface.
-
Compare the elemental composition of the modified surface to the unmodified control. An increase in C, N, and Cl signals and a decrease in the Si signal would confirm the presence of the this compound coating.[16]
Quantitative Data Summary
The following tables present hypothetical data that could be obtained from the characterization of surfaces modified with this compound.
Table 1: Water Contact Angle Measurements
| Surface Type | Average Contact Angle (°) | Standard Deviation |
| Unmodified Glass | 35.2 | ± 2.1 |
| Modified Glass | 105.8 | ± 3.5 |
Table 2: XPS Surface Elemental Composition (Atomic %)
| Surface Type | C 1s | O 1s | Si 2p | N 1s | Cl 2p |
| Unmodified Glass | 15.1 | 55.4 | 29.5 | 0.0 | 0.0 |
| Modified Glass | 75.3 | 12.1 | 5.8 | 3.5 | 3.3 |
Application-Specific Protocols and Assays
Protein Adsorption Assay (Fluorescence-Based)
This protocol assesses the ability of the modified surface to resist non-specific protein adsorption.
Materials:
-
Unmodified and modified glass slides
-
Fluorescently labeled Bovine Serum Albumin (BSA-FITC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Fluorescence microscope or plate reader
Procedure:
-
Place the substrates in a 24-well plate.
-
Prepare a 0.2 mg/mL solution of BSA-FITC in PBS.
-
Add the protein solution to each well, ensuring the surfaces are fully submerged.
-
Incubate for 1 hour at 37°C in the dark.
-
Remove the protein solution and wash each substrate three times with Wash Buffer to remove unbound protein.
-
Wash twice with PBS to remove residual detergent.
-
Quantification:
-
Microscopy: Capture fluorescent images of the surfaces under identical imaging conditions.
-
Plate Reader: If the substrate is compatible, measure the fluorescence intensity directly. Alternatively, elute the adsorbed protein with a 1% SDS solution and measure the fluorescence of the eluate.
-
-
Compare the fluorescence intensity from the modified surfaces to the unmodified controls.
Caption: Workflow for fluorescence-based protein adsorption assay.
Cell Adhesion Assay (Crystal Violet Staining)
This assay evaluates the attachment and proliferation of cells on the modified surface.[18][19][20][21]
Materials:
-
Sterile unmodified and modified substrates in a 24-well tissue culture plate
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
PBS
-
Methanol (ice-cold)
-
0.5% Crystal Violet solution
-
10% Acetic acid solution
-
Microplate reader
Procedure:
-
Place sterile substrates into the wells of a 24-well plate.
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium to a known concentration (e.g., 5 x 10^4 cells/mL).
-
Add 1 mL of the cell suspension to each well containing a substrate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Gently wash the wells twice with PBS to remove non-adherent cells.[18]
-
Fix the adherent cells by adding 500 µL of ice-cold methanol to each well and incubating for 10 minutes.[18]
-
Aspirate the methanol and allow the wells to air dry.
-
Add 500 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[18][20]
-
Remove the staining solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 500 µL of 10% acetic acid to each well and incubating on a shaker for 15 minutes.[20]
-
Transfer 100 µL from each well to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.[20]
Hypothetical Assay Results
Table 3: Quantification of Protein Adsorption and Cell Adhesion
| Surface Type | Relative Fluorescence Units (RFU) from Adsorbed BSA | Absorbance (570 nm) from Adherent Cells |
| Unmodified Glass | 8540 ± 620 | 0.85 ± 0.09 |
| Modified Glass | 975 ± 150 | 0.12 ± 0.03 |
| Tissue Culture Plastic (Control) | 7950 ± 550 | 1.25 ± 0.11 |
Discussion and Conclusion
The protocols outlined provide a comprehensive framework for using this compound to create and evaluate modified surfaces. The hypothetical data suggest that coating a hydrophilic glass surface with this molecule can significantly increase its hydrophobicity, as evidenced by the large increase in water contact angle. XPS data would be expected to confirm the successful deposition of a C, N, and Cl-rich layer, consistent with the molecular structure.
Functionally, this hydrophobic surface demonstrates a marked resistance to non-specific protein adsorption and significantly reduces cell adhesion compared to the unmodified control. This "bio-inert" behavior is a common goal in the development of materials for blood-contacting devices, biosensors, and other applications where minimizing biological fouling is critical.[22] The amino group on the benzene ring also presents an opportunity for further functionalization, allowing for the covalent attachment of specific bioactive molecules (e.g., peptides, antibodies) if a more complex, targeted surface is desired. These notes provide a foundational methodology for researchers to explore the potential of this compound in their specific surface modification applications.
References
- 1. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]
- 2. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. This compound | 143269-74-3 [chemicalbook.com]
- 6. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 7. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 143269-74-3 [m.chemicalbook.com]
- 11. ossila.com [ossila.com]
- 12. biolinchina.com [biolinchina.com]
- 13. measurlabs.com [measurlabs.com]
- 14. eag.com [eag.com]
- 15. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Adhesion Assay [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 22. benchchem.com [benchchem.com]
Application Notes for Hexadecyl 3-amino-4-chlorobenzoate: A Candidate for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is a chemical compound with limited currently documented biological activity. However, its structural similarity to other 4-amino-3-chloro benzoate ester derivatives that have shown potential as Epidermal Growth Factor Receptor (EGFR) inhibitors suggests it may be a valuable candidate for investigation in cancer research. EGFR is a key regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This document provides a comprehensive experimental protocol for the initial screening of this compound for potential anticancer activity, focusing on the inhibition of EGFR signaling.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 143269-74-3 |
| Molecular Formula | C₂₃H₃₈ClNO₂ |
| Molecular Weight | 396.01 g/mol |
| Appearance | White to light brown crystalline powder |
| Boiling Point | 495.5 °C at 760 mmHg |
| Storage | 2-8°C, under inert gas |
Hypothesized Signaling Pathway
Based on related compounds, it is hypothesized that this compound may inhibit the EGFR signaling pathway. The diagram below illustrates the proposed mechanism of action.
Application Notes & Protocols: Hexadecyl 3-amino-4-chlorobenzoate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential use of Hexadecyl 3-amino-4-chlorobenzoate in the development of targeted drug delivery systems. Given the lipophilic nature of this molecule, its application is primarily explored in the context of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The protocols outlined below are based on established methodologies in nanoparticle formulation and characterization.
Introduction to this compound
This compound (CAS 143269-74-3) is a chemical compound with a molecular formula of C23H38ClNO2 and a molecular weight of 396.01 g/mol .[1][2][3] Structurally, it is the hexadecyl ester of 3-amino-4-chlorobenzoic acid.[2][3][4] Its long alkyl chain (hexadecyl) imparts significant lipophilicity, making it a suitable candidate for incorporation into lipid-based drug delivery systems. The presence of an amino group offers a potential site for further chemical modification, which could be exploited for attaching targeting ligands.
Potential Roles in Targeted Drug Delivery:
-
Lipid Matrix Component: Its solid, waxy nature at room temperature suggests its utility as a core lipid matrix in the formulation of SLNs, helping to control drug release.[5][6]
-
Prodrug Moiety: The ester linkage could be designed to be cleaved by specific enzymes at the target site, releasing a therapeutic agent.
-
Anchor for Targeting Ligands: The amino group can be functionalized to conjugate with targeting molecules such as antibodies, peptides, or aptamers for active targeting of specific cells or tissues.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane.[4]
Protocol 2.1: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-amino-4-chlorobenzoic acid (0.125 moles), potassium hydroxide solution (45%, 0.132 moles), xylene (100 g), 1-bromohexadecane (0.132 moles), and benzyltriethylammonium bromide (4.5 g) as a phase transfer catalyst.[4]
-
Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 3 hours at a reflux temperature of 115-120°C.[4]
-
Work-up: Cool the reaction mixture to 90°C and wash with water to remove inorganic salts.[4]
-
Purification: Remove the xylene under reduced pressure using a rotary evaporator. Recrystallize the resulting solid residue from heptane to yield pure this compound.[4]
References
Application Notes and Protocols for Cell-Based Assays of Hexadecyl 3-amino-4-chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate and its derivatives represent a class of compounds with potential for development as therapeutic agents. The presence of the long alkyl chain suggests possible interactions with cellular membranes, while the substituted aminobenzoate core is a versatile scaffold found in various bioactive molecules. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the potential anti-inflammatory and cytotoxic activities of these derivatives.
While specific biological activity data for this compound derivatives is not extensively available in the public domain, the protocols outlined here are based on established methods for assessing the bioactivity of related chemical entities, such as other amino-chlorobenzoate esters. For instance, derivatives of the isomeric 4-amino-3-chloro benzoate have been investigated as potential EGFR inhibitors, demonstrating cytotoxic effects in cancer cell lines.[1][2] These studies provide a valuable framework for the types of assays that could be employed for the title compounds.
The following sections detail experimental workflows, from initial cytotoxicity screening to more specific anti-inflammatory and apoptosis assays, complete with data presentation templates and diagrams of relevant signaling pathways.
I. Cytotoxicity and Cell Viability Assays
A primary step in the evaluation of any new compound is to determine its effect on cell viability. This helps to establish a therapeutic window and identify potential cytotoxic effects.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HepG2, or HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Derivative | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | IC₅₀ (µM, 48h) |
| Compound A | 1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 55.2 |
| 10 | 85.2 ± 3.5 | 70.1 ± 4.2 | ||
| 50 | 51.7 ± 2.8 | 45.8 ± 3.9 | ||
| 100 | 20.3 ± 1.9 | 15.6 ± 2.5 | ||
| Compound B | 1 | 99.1 ± 1.8 | 97.2 ± 2.5 | >100 |
| 10 | 96.4 ± 2.3 | 92.1 ± 3.1 | ||
| 50 | 88.9 ± 3.1 | 85.4 ± 4.0 | ||
| 100 | 75.6 ± 4.0 | 70.3 ± 3.7 |
B. Apoptosis Induction Assessment
Should cytotoxicity be observed, further investigation into the mechanism of cell death, such as apoptosis, is warranted. This can be achieved through assays that measure the activation of caspases, key mediators of apoptosis.
Experimental Protocol: Caspase-3/8 Activity Assay
-
Cell Treatment: Seed and treat cells with the this compound derivatives at their IC₅₀ concentrations for 24 or 48 hours, as determined by the MTT assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer.
-
Caspase Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of caspase-3 and caspase-8, following the manufacturer's instructions.[1] These assays typically involve the cleavage of a specific substrate that releases a chromophore or a fluorophore.
-
Data Analysis: Quantify the caspase activity relative to a vehicle-treated control. An increase in caspase-3 and caspase-8 activity suggests the induction of the extrinsic apoptotic pathway.[1]
Data Presentation:
| Derivative (at IC₅₀) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) |
| Compound A | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
II. Anti-inflammatory Assays
Given the structural motifs present in the target compounds, evaluating their potential to modulate inflammatory responses is a logical step. Macrophage cell lines, such as RAW 264.7 or THP-1, are commonly used for this purpose.
A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Data Presentation:
| Derivative | Concentration (µM) | % Inhibition of NO Production |
| Compound C | 1 | 15.2 ± 2.5 |
| 10 | 45.8 ± 3.9 | |
| 50 | 80.1 ± 4.5 | |
| Dexamethasone (1 µM) | - | 95.3 ± 2.1 |
B. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.
Experimental Protocol:
-
Cell Culture and Treatment: Differentiate THP-1 monocytes into macrophages using PMA. Seed the macrophages and pre-treat with the test compounds for 1-2 hours before stimulating with LPS (1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples. Calculate the percentage inhibition of cytokine production.
Data Presentation:
| Derivative | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Compound C | 10 | 35.7 ± 4.1 | 42.3 ± 3.8 |
| 50 | 75.2 ± 5.6 | 81.9 ± 4.7 | |
| Dexamethasone (1 µM) | - | 92.1 ± 3.4 | 94.6 ± 2.9 |
III. Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the bioactivity of this compound derivatives.
NF-κB Signaling Pathway Diagram
Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial biological evaluation of this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, and anti-inflammatory potential, researchers can effectively screen and characterize these novel compounds for their therapeutic potential. The modular nature of these assays allows for adaptation based on initial findings, guiding further mechanistic studies and lead optimization efforts.
References
Hexadecyl 3-amino-4-chlorobenzoate: A Versatile Building Block for Advanced Materials
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is a substituted aromatic ester characterized by a long aliphatic chain, a reactive amino group, and a chlorinated benzene ring. This unique combination of functional groups makes it a promising candidate as a versatile building block for the synthesis of novel polymers, liquid crystals, and other functional materials. Its established use as an intermediate in the chemical industry, particularly in the manufacturing of photographic materials, highlights its stability and potential for broader applications.[1] This document provides an overview of its properties, synthesis, and potential applications, along with detailed protocols for its use in a research setting.
Physicochemical Properties
This compound is a white to light brown crystalline powder. Its key properties are summarized in the table below, providing essential data for its handling, processing, and application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 143269-74-3 | [1][2][3] |
| Molecular Formula | C₂₃H₃₈ClNO₂ | [1][2] |
| Molecular Weight | 396.01 g/mol | [1][2] |
| Appearance | White to light brown crystalline powder | [2] |
| Boiling Point | 495.5 °C at 760 mmHg | [2] |
| Density | 1.017 g/cm³ | [2] |
| Flash Point | 253.5 °C | [2] |
| Refractive Index | 1.511 | [2] |
| LogP | 8.14150 | [2] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane. The following protocol is adapted from established patent literature.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
3-amino-4-chlorobenzoic acid (0.125 moles)
-
1-bromohexadecane (0.132 moles)
-
45% Potassium hydroxide solution (0.132 moles)
-
Benzyltriethylammonium bromide (10 mol%)
-
Xylene (100 g)
-
Heptane
-
Water
Procedure:
-
Combine 21.5 g (0.125 moles) of 3-amino-4-chlorobenzoic acid, 16.3 g (0.132 moles) of 45% potassium hydroxide solution, 40.3 g (0.132 moles) of 1-bromohexadecane, 4.5 g of benzyltriethylammonium bromide, and 100 g of xylene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Maintain the reflux at a temperature of 115-120°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 90°C.
-
Wash the reaction mixture with water to remove salts.
-
Remove the xylene solvent using a rotary evaporator.
-
Crystallize the resulting residue from heptane to yield the solid product. An expected yield of approximately 83% can be achieved.
Potential Applications in Novel Materials
The molecular structure of this compound suggests its utility as a monomer for polymerization and as a precursor for liquid crystals. The amino group provides a site for polymerization, while the long alkyl chain can induce self-assembly and liquid crystalline behavior.
Polyamide Synthesis (Hypothetical)
The primary amine on the benzene ring can react with diacyl chlorides to form polyamides. The long hexadecyl chain would act as a bulky side group, potentially leading to polymers with interesting solubility and thermal properties.
Caption: Hypothetical workflow for polyamide synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in anhydrous NMP to the stirred solution.
-
Maintain the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer using techniques such as FT-IR, NMR, and gel permeation chromatography (GPC).
Liquid Crystal Precursor (Hypothetical)
The rod-like structure of this compound, with its rigid aromatic core and flexible long alkyl tail, is a common motif in calamitic (rod-shaped) liquid crystals. Further modification of the amino group could lead to molecules with distinct mesophases.
Caption: Design logic for liquid crystal development.
Characterization of Novel Materials
Materials derived from this compound should be thoroughly characterized to understand their structure-property relationships.
| Material Type | Characterization Technique | Information Obtained |
| Polymers | FT-IR Spectroscopy | Confirmation of functional groups and polymerization |
| NMR Spectroscopy | Determination of polymer structure | |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point | |
| Thermogravimetric Analysis (TGA) | Thermal stability | |
| Liquid Crystals | Polarized Optical Microscopy (POM) | Identification of liquid crystal textures |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures | |
| X-ray Diffraction (XRD) | Analysis of molecular packing and layer spacing |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a readily synthesizable compound with a molecular architecture that makes it a highly attractive building block for the development of novel functional materials. While its primary established use is as a chemical intermediate, its potential for creating new polymers and liquid crystals is significant. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the rich materials science possibilities of this versatile molecule.
References
Application Notes and Protocols for the Characterization of Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the characterization of Hexadecyl 3-amino-4-chlorobenzoate. This document is intended to guide researchers and scientists in the pharmaceutical and chemical industries in establishing robust analytical methods for quality control, stability testing, and impurity profiling of this compound.
Introduction
This compound (CAS No: 143269-74-3) is a chemical compound with potential applications in various fields, including as a pharmaceutical intermediate or a component in material sciences.[1][2] Its chemical structure, consisting of a substituted aromatic amine and a long-chain ester, necessitates a multi-faceted analytical approach for complete characterization. The analytical techniques outlined herein are designed to confirm its identity, determine its purity, and identify any potential impurities or degradation products.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Amino-4-chlorobenzoic acid hexadecyl ester |
| CAS Number | 143269-74-3 |
| Molecular Formula | C23H38ClNO2 |
| Molecular Weight | 396.01 g/mol [2] |
| Appearance | White to light yellow solid[3] |
Analytical Techniques and Protocols
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.
Chromatographic Analysis
Chromatographic methods are essential for separating the main compound from impurities and for quantitative analysis.
HPLC with UV detection is a primary method for determining the purity of this compound. The aromatic ring in the molecule allows for strong UV absorbance.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Illustrative Quantitative Data:
| Parameter | Expected Value |
| Retention Time (t_R) | 8.5 - 10.5 min (indicative) |
| Purity (by area %) | ≥ 99.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of the target compound, derivatization of the amino group is necessary to improve its chromatographic properties.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C, hold for 10 min.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Derivatization (Silylation):
-
Dissolve 1-2 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Illustrative Quantitative Data (for the TMS-derivative):
| Parameter | Expected Value |
| Retention Time (t_R) | 15 - 20 min (indicative) |
| Molecular Ion (M+) | m/z 467 (for mono-TMS derivative) |
| Key Fragment Ions | m/z 73 (TMS), fragments from the aromatic ring and hexadecyl chain |
Logical Flow for GC-MS with Derivatization
Caption: Decision logic for employing derivatization in GC-MS analysis.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: A 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Sample Concentration: 5-10 mg/mL.
Illustrative ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H |
| ~7.2 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~4.2 | t | 2H | -O-CH₂- |
| ~4.0 | br s | 2H | -NH₂ |
| ~1.7 | m | 2H | -O-CH₂-CH₂- |
| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |
| ~0.9 | t | 3H | -CH₃ |
Illustrative ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~148 | Aromatic C-NH₂ |
| ~132 | Aromatic C |
| ~129 | Aromatic C |
| ~120 | Aromatic C-Cl |
| ~118 | Aromatic C |
| ~115 | Aromatic C |
| ~65 | -O-CH₂- |
| ~32 | -CH₂- |
| ~29-30 | -(CH₂)n- |
| ~26 | -CH₂- |
| ~23 | -CH₂- |
| ~14 | -CH₃ |
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
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Instrumentation: An FTIR spectrometer.
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Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).
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KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
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ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
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Spectral Range: 4000 - 400 cm⁻¹.
Illustrative FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 2920, 2850 | C-H stretching of the alkyl chain |
| ~1710 | C=O stretching of the ester |
| ~1620 | N-H bending of the primary amine |
| ~1590, 1470 | C=C stretching of the aromatic ring |
| ~1250 | C-O stretching of the ester |
| ~1100 | C-N stretching of the aromatic amine |
| ~820 | C-Cl stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Instrumentation: A mass spectrometer with an ESI source.
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Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
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Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Illustrative MS Data:
| m/z | Assignment |
| 396.3 | [M]⁺ (for the molecular ion) |
| 397.3 | [M+H]⁺ (protonated molecule) |
| Key Fragments | Loss of the hexadecyl chain, cleavage of the ester bond |
Overall Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of this compound.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability, melting point, and decomposition profile of the compound.
Experimental Protocol: TGA/DSC
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Instrumentation: A simultaneous TGA/DSC instrument.
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Sample Pan: Alumina or platinum pan.
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Atmosphere: Nitrogen or air, with a purge rate of 50 mL/min.
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Heating Rate: 10 °C/min.
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Temperature Range: 25 °C to 600 °C.
Illustrative Thermal Analysis Data:
| Technique | Observation | Interpretation |
| DSC | Endothermic peak around 60-80 °C | Melting point |
| TGA | Onset of weight loss above 250 °C | Decomposition temperature |
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of the compound, as well as for identifying potential impurities. The provided protocols and illustrative data serve as a guide for researchers to develop and validate their own analytical methods for this compound.
References
Troubleshooting & Optimization
Improving the solubility of Hexadecyl 3-amino-4-chlorobenzoate in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Hexadecyl 3-amino-4-chlorobenzoate in organic solvents.
Understanding the Solubility Challenge
This compound is a molecule with a dual nature. It possesses a long, non-polar hexadecyl alkyl chain, which imparts significant lipophilicity.[1] Conversely, the 3-amino-4-chlorobenzoate head group contains polar functionalities (an amino group and an ester) that can engage in hydrogen bonding and dipole-dipole interactions. This amphipathic character can make finding a suitable solvent challenging. Its high LogP value of 8.14150 further indicates a strong preference for non-polar environments and consequently, poor aqueous solubility.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
A1: The poor solubility of this compound often stems from its high molecular weight and the opposing polarity of its long alkyl chain and its aromatic head. Solvents that are either too polar or too non-polar will struggle to effectively solvate both ends of the molecule simultaneously. For instance, highly polar solvents like methanol may not adequately solubilize the long non-polar tail, while very non-polar solvents like hexane may not interact favorably with the polar head group.
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Based on its structure, solvents of intermediate polarity are likely to be the most effective. We recommend starting with chlorinated solvents such as dichloromethane (DCM) or chloroform, or ethers like tetrahydrofuran (THF). These solvents can offer a balance of interactions with both the non-polar and polar regions of the molecule.
Q3: Can heating improve the solubility of this compound?
A3: Yes, in many cases, gently heating the solvent while dissolving the compound can significantly improve both the rate of dissolution and the overall solubility. However, be cautious about the thermal stability of the compound. We recommend starting with a temperature of 40-50°C and monitoring for any signs of degradation (e.g., color change).
Q4: I've managed to dissolve the compound, but it crashes out of solution upon cooling. What can I do?
A4: This phenomenon, known as precipitation or crystallization, occurs when the solubility limit is exceeded at a lower temperature. To address this, you can either try to find a solvent in which the compound is more soluble at room temperature, or you can use a co-solvent system. A small amount of a "good" solvent can sometimes keep the compound in solution even after cooling.
Q5: Are there any other techniques I can use to improve solubility?
A5: Yes, several techniques can be employed. Sonication can provide the energy needed to break down the crystal lattice and enhance dissolution. Using a co-solvent system, where you mix a good solvent with a poor but miscible solvent, can also fine-tune the polarity of the medium to better match the solute. For specific applications, formulation strategies like creating solid dispersions or using surfactants can be explored.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The compound forms a suspension or settles at the bottom of the flask.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent polarity matching. | Refer to the Solubility Data Table below and select a solvent with a more appropriate polarity. Consider trying a co-solvent system. |
| Low temperature. | Gently warm the mixture to 40-50°C with stirring. |
| Inadequate mixing. | Use a magnetic stirrer or vortex mixer to ensure vigorous agitation. |
| Crystal lattice energy is too high. | Use sonication for 15-30 minutes to help break apart the solid particles. |
Issue 2: The solution is cloudy or hazy.
| Possible Cause | Troubleshooting Step |
| The compound is only partially dissolved. | Add a small amount of a stronger co-solvent (e.g., a few drops of DMF or DMSO) and observe if the solution clears. |
| Presence of insoluble impurities. | Filter the solution through a 0.45 µm syringe filter. |
| Supersaturation. | If the solution was heated to dissolve the compound, allow it to cool slowly to room temperature. If precipitation occurs, the solution was supersaturated. |
Solubility Data
The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents at room temperature. This data is based on the "like dissolves like" principle and the known properties of similar long-chain esters and aromatic amines. Note: This is a predictive guide; experimental verification is highly recommended.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Poor | The highly non-polar nature of hexane is a poor match for the polar head group. |
| Toluene | 2.4 | Moderate | Offers a balance of aromatic and non-polar character, potentially solvating both parts of the molecule. |
| Diethyl Ether | 2.8 | Moderate | The ether oxygen can interact with the polar head, while the ethyl groups interact with the alkyl chain. |
| Dichloromethane (DCM) | 3.1 | Good | Its intermediate polarity and ability to form weak hydrogen bonds make it a good candidate. |
| Tetrahydrofuran (THF) | 4.0 | Good | A versatile solvent with a good balance of polar and non-polar characteristics. |
| Acetone | 5.1 | Moderate to Poor | The polarity may be too high to effectively solvate the long alkyl chain. |
| Ethanol | 5.2 | Poor | The strong hydrogen bonding network of ethanol may not be sufficiently disrupted to accommodate the large non-polar tail. |
| Dimethylformamide (DMF) | 6.4 | Moderate | A strong polar aprotic solvent that may solvate the polar head but less effectively the non-polar tail. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Similar to DMF, its high polarity is better suited for the polar portion of the molecule. |
| Water | 10.2 | Insoluble | The large non-polar alkyl chain makes it highly hydrophobic. |
Experimental Protocols
Protocol 1: Standard Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for experimentally determining the solubility of this compound in a chosen solvent.
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Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
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Phase Separation: Allow the vial to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.
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Sampling: Carefully withdraw a clear aliquot of the supernatant.
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Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes a general approach to enhance solubility using a co-solvent system.
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Initial Dissolution: Attempt to dissolve this compound in a "good" solvent where it shows at least partial solubility (e.g., Dichloromethane).
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Co-solvent Addition: To this solution, slowly add a miscible "poor" solvent in which the compound is less soluble but which is required for the application (e.g., a buffer or ethanol).
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Observation: Monitor the solution for any signs of precipitation.
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Optimization: Experiment with different ratios of the "good" and "poor" solvents to find the optimal mixture that keeps the compound dissolved at the desired concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in troubleshooting solubility issues and performing key experiments.
Caption: A workflow diagram for troubleshooting poor solubility.
Caption: A workflow for experimental solubility determination.
References
Technical Support Center: Hexadecyl 3-amino-4-chlorobenzoate Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to overcome poor yield in the synthesis of Hexadecyl 3-amino-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for preparing this compound:
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Direct Esterification: This involves the reaction of 3-amino-4-chlorobenzoic acid with a hexadecyl source, such as 1-hexadecanol or 1-bromohexadecane. This can be achieved through:
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Fischer-Speier Esterification: An acid-catalyzed reaction between the carboxylic acid and 1-hexadecanol. This is a reversible reaction.[1]
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Phase-Transfer Catalysis (PTC): Reaction of a salt of the carboxylic acid with 1-bromohexadecane in a biphasic system, facilitated by a phase-transfer catalyst. This method often provides higher yields and milder reaction conditions.[2][3]
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Reduction of a Nitro Precursor: This two-step route involves first synthesizing the hexadecyl ester of 3-nitro-4-chlorobenzoic acid, followed by the reduction of the nitro group to an amine.[2]
Q2: Why might a standard Fischer esterification protocol result in a low yield for this specific compound?
A2: The presence of the basic amino group on the aromatic ring can interfere with traditional acid catalysis. The amino group gets protonated by the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt.[1][4] This consumption of the catalyst means that a stoichiometric or even excess amount of acid is often required, rather than a purely catalytic amount, to ensure enough acid is available to activate the carboxylic acid for esterification.[1][4]
Q3: What is a phase-transfer catalyst and why is it effective for this synthesis?
A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In this synthesis, catalysts like benzyltriethylammonium bromide or tetrabutyl phosphonium bromide are used.[2][3] They transport the carboxylate anion of 3-amino-4-chlorobenzoic acid from the aqueous phase to the organic phase, where it can react with the water-insoluble 1-bromohexadecane.[3] This method avoids the need for strong acids and can lead to very high yields.[2]
Q4: What are the most critical parameters to control to ensure a high yield?
A4: Key parameters for optimizing the yield include:
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Choice of Synthesis Route: Phase-transfer catalysis generally offers higher yields for this type of esterification compared to standard Fischer esterification.[2]
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Stoichiometry: In Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product.[1][4] In PTC, ensuring the correct molar ratios of the acid, base, alkyl halide, and catalyst is crucial.
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Water Removal: For Fischer esterification, removing water as it forms (e.g., using a Dean-Stark apparatus) is critical to drive the reaction to completion.[1]
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Temperature: The reaction temperature must be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition. A typical range for PTC is 115-120 °C.[2]
Troubleshooting Guide for Poor Yield
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | For Fischer esterification, use a large excess of 1-hexadecanol or actively remove water with a Dean-Stark trap.[4] For PTC, ensure the reaction is run for the recommended time (e.g., 3-5 hours) at the correct temperature (115-120 °C).[2] |
| Insufficient Catalyst Activity | In Fischer esterification, the amino group neutralizes the acid catalyst. Use at least a stoichiometric amount of a strong acid like H₂SO₄.[1][4] For PTC, ensure the catalyst (e.g., benzyltriethylammonium bromide) is not degraded and is used at the recommended loading (e.g., 10 mol%).[2] |
| Poor Solubility of Reactants | Ensure the chosen solvent system is appropriate. For PTC, solvents like xylene or 4-methyl-2-pentanone are effective.[2] |
Issue 2: Product is Oily or Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | The product may be "oiling out" due to significant impurities that depress the melting point. Consider an additional purification step, such as column chromatography, before crystallization.[5] |
| Incorrect Crystallization Solvent | The chosen solvent (e.g., heptane) may not be optimal.[2] Experiment with other non-polar solvents or solvent mixtures. Ensure you are using the minimal amount of hot solvent to dissolve the product.[5] |
| Rapid Cooling | Cooling the solution too quickly can lead to oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
Issue 3: Yield is Significantly Lower After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss in Mother Liquor | Too much solvent was used during crystallization. If possible, concentrate the mother liquor to recover more product. Test the mother liquor by spotting it on a watch glass; significant residue after evaporation indicates substantial product loss.[5] |
| Improper Workup | During aqueous washes, ensure the pH is controlled to prevent the product from becoming protonated (at low pH) or the ester from hydrolyzing (at high pH), which would increase its solubility in the aqueous layer. |
| Premature Precipitation | During workup, if the product precipitates from the organic solvent upon washing, it may be lost during phase separation. Add a small amount of fresh organic solvent to redissolve the product before separating the layers. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Phase-Transfer Catalysis (PTC) | Fischer-Speier Esterification |
| Reactants | 3-amino-4-chlorobenzoic acid, 1-Bromohexadecane, KOH | 3-amino-4-chlorobenzoic acid, 1-Hexadecanol |
| Catalyst/Reagent | Benzyltriethylammonium bromide or Tetrabutyl phosphonium bromide | Concentrated H₂SO₄ (stoichiometric amount) |
| Solvent | Xylene or 4-methyl-2-pentanone / Water (biphasic) | Excess 1-Hexadecanol or a high-boiling inert solvent |
| Temperature | 115 - 120 °C[2] | Reflux (typically >150 °C) |
| Reaction Time | 3 - 5 hours[2] | Several hours; reaction progress should be monitored |
| Reported Yield | 83% - 99.6%[2] | Moderate (estimated 60-75% based on benzocaine synthesis)[6] |
| Key Advantage | High yield, milder conditions, avoids strong acids. | Readily available and inexpensive reagents. |
| Key Disadvantage | Requires a specific phase-transfer catalyst. | Reversible reaction, requires water removal, potential for side reactions at high temperatures. |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Phase-Transfer Catalysis
This protocol is adapted from a patented procedure and offers a high yield.[2]
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-amino-4-chlorobenzoic acid (0.125 moles), potassium hydroxide solution (45%, 0.132 moles), and xylene (100 g).
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Reagent Addition: Add 1-bromohexadecane (0.132 moles) and benzyltriethylammonium bromide (0.0125 moles, 10 mol%).
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Reaction: Heat the mixture to reflux. The temperature should be between 115-120 °C. Continuously remove water using the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
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Workup: Once the reaction is complete, cool the mixture to 90 °C. Wash the organic layer with water to remove inorganic salts.
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Isolation: Separate the organic layer and remove the xylene under reduced pressure using a rotary evaporator.
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Purification: Crystallize the resulting solid residue from heptane to yield this compound as a solid.
Protocol 2: Fischer-Speier Esterification
This is a general procedure based on standard Fischer esterification of aminobenzoic acids.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-amino-4-chlorobenzoic acid (1 equivalent) and 1-hexadecanol (5-10 equivalents). The excess alcohol will also serve as the solvent. Add an inert, high-boiling solvent like toluene if desired to aid in azeotropic water removal.
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (at least 1 equivalent) to the stirred mixture. A precipitate of the aminobenzoic acid salt may form initially.
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Reaction: Heat the mixture to a gentle reflux. The solid should dissolve as the reaction proceeds. Collect the water that forms in the Dean-Stark trap.
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Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Caution: Do not make the solution strongly basic, as this can hydrolyze the ester.
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Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess alcohol.
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Purification: Purify the crude product by recrystallization from a suitable solvent like heptane or an ethanol/water mixture.
Visualizations
Caption: Reaction scheme for the synthesis via Phase-Transfer Catalysis.
Caption: A logical workflow for troubleshooting poor reaction yield.
Caption: Relationship between key parameters and reaction success.
References
Technical Support Center: Purification of Hexadecyl 3-amino-4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Hexadecyl 3-amino-4-chlorobenzoate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommendation | Expected Outcome |
| Incomplete initial reaction | Before purification, ensure the esterification reaction has gone to completion using Thin Layer Chromatography (TLC). | Maximizes the amount of product available for purification. |
| Incorrect recrystallization solvent | This compound is a long-chain ester and requires a non-polar solvent. Heptane is a good starting point. If the compound is too soluble at room temperature, consider a less polar solvent or a solvent mixture like hexane/diethyl ether. | Improved crystal formation and recovery. |
| Product loss during washing | Minimize the volume of cold solvent used to wash the crystals. Ensure the solvent is pre-chilled to reduce product dissolution. | Reduced loss of purified product. |
| Premature crystallization | Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. If crystals form too quickly, reheat the solution and add a small amount of additional solvent. | Formation of purer crystals by slow cooling. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Recommendation | Expected Outcome |
| Supersaturation | The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. | Formation of solid crystals instead of an oil. |
| Presence of impurities | Impurities can lower the melting point of the product, causing it to "oil out." Try washing the crude product with a dilute acid or base solution to remove acidic or basic impurities before recrystallization. | Removal of impurities that inhibit crystallization. |
| Cooling too rapidly | Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. | Promotes the formation of well-defined crystals. |
Issue 3: Product Fails to Meet Purity Specifications
| Possible Cause | Recommendation | Expected Outcome |
| Co-precipitation of impurities | If recrystallization alone is insufficient, consider column chromatography. A silica gel column with a non-polar mobile phase (e.g., a gradient of hexane/ethyl acetate) can effectively separate the product from impurities. | Higher purity of the final product. |
| Residual starting materials | Unreacted 3-amino-4-chlorobenzoic acid or 1-bromohexadecane may be present. The acid can be removed by a wash with a mild base (e.g., sodium bicarbonate solution), and the alkyl bromide can be separated by column chromatography. | Removal of specific unreacted starting materials. |
| Solvent inclusion in crystals | Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. | A pure, solvent-free product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most common impurities are unreacted starting materials: 3-amino-4-chlorobenzoic acid and 1-bromohexadecane. Side products from the esterification reaction are also possible, though typically in smaller amounts.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique. The product, being a long-chain ester, will be significantly less polar than the starting carboxylic acid. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
Q3: What is a suitable solvent for recrystallizing this compound?
Due to its long alkyl chain, this compound is a non-polar compound. A non-polar solvent like heptane or hexane is a good choice for recrystallization. A solvent system of hexane with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate can also be effective.
Q4: When should I consider using column chromatography?
If recrystallization does not yield a product of the desired purity, or if impurities have similar solubility profiles to the product, column chromatography is the recommended next step. It provides a higher degree of separation.
Q5: What analytical techniques can be used to confirm the purity of the final product?
The purity of this compound can be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Quantitative Data Tables
The following tables provide representative data for the purification of long-chain aromatic esters, which can be used as a starting point for the optimization of this compound purification.
Table 1: Representative Recrystallization Data for Long-Chain Aromatic Esters
| Solvent System | Compound Type | Yield (%) | Purity (%) |
| Heptane | Hexadecyl benzoate | 85-95 | >98 |
| Hexane/Ethyl Acetate (95:5) | Octadecyl 4-aminobenzoate | 80-90 | >99 (by HPLC) |
| Ethanol/Water (9:1) | Methyl 3-amino-4-chlorobenzoate | 75-85 | >97 |
Table 2: Representative TLC and HPLC Data for Aromatic Esters
| Technique | Mobile Phase/Eluent | Compound Type | Rf Value / Retention Time |
| TLC | Hexane/Ethyl Acetate (8:2) | Aromatic Ester | ~0.6-0.7[1] |
| TLC | Hexane/Diethyl Ether (1:1) | Fatty Acid Methyl Ester | ~0.58[2] |
| HPLC (C18 column) | Acetonitrile/Water (80:20) | Benzoate Ester | 5-10 min |
| HPLC (C18 column) | Acetonitrile: Sodium acetate buffer pH 4.3 (20:80) | Sodium Benzoate | 4.9 min[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot heptane.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution. For maximum yield, cool the flask in an ice bath after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
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Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. The polarity of the mobile phase can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate to facilitate the elution of the product.
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Fraction Collection: Collect fractions of the eluate.
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Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Stability issues with Hexadecyl 3-amino-4-chlorobenzoate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyl 3-amino-4-chlorobenzoate. The information addresses potential stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound appears cloudy or precipitated over time. What is the likely cause and how can I resolve this?
A1: Cloudiness or precipitation of your stock solution can be attributed to several factors, primarily related to the compound's solubility and stability. This compound, with a high LogP of approximately 8.14, is highly lipophilic and has low aqueous solubility.[1]
Troubleshooting Steps:
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Solvent Choice: Ensure you are using an appropriate organic solvent for your stock solution, such as DMSO, ethanol, or dimethylformamide (DMF). Avoid aqueous buffers for high-concentration stock solutions.
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Storage Conditions: Store the stock solution at the recommended temperature of 2-8°C.[2] For long-term storage, consider aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.
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Concentration: Do not exceed the solubility limit of the compound in your chosen solvent. If you observe precipitation, try warming the solution gently or sonicating to redissolve the compound. If the issue persists, preparing a more dilute stock solution is recommended.
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A2: Yes, inconsistent bioassay results can be a strong indicator of compound instability.[3] The ester and amino functional groups in this compound make it susceptible to degradation under certain experimental conditions, leading to a decrease in the effective concentration of the active compound.
Potential Causes of Instability in Assays:
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Hydrolysis: The ester linkage is prone to hydrolysis, especially at acidic or basic pH.[3][4] This can be catalyzed by enzymes present in cell culture media or lysates.
-
Oxidation: The amino group on the benzene ring can be susceptible to oxidation.
-
Light Sensitivity: While not explicitly documented for this compound, similar aromatic compounds can be photolabile.[3]
To investigate this, a logical troubleshooting workflow should be followed.
Q3: What are the potential degradation products of this compound?
A3: Based on its chemical structure, the primary degradation pathway is likely hydrolysis of the ester bond. This would yield 3-amino-4-chlorobenzoic acid and 1-hexadecanol. Additionally, oxidation of the amino group could lead to other derivatives. The degradation of the resulting 3-amino-4-chlorobenzoic acid could potentially follow pathways similar to those reported for 3-chlorobenzoate, involving intermediates like chlorocatechols.[5][6]
Troubleshooting Guides
Guide 1: Assessing Compound Stability in Aqueous Buffers
This guide outlines a general protocol to determine the stability of this compound in your experimental buffer.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4). Prepare a sufficient volume for time-point analysis.
-
Incubation: Incubate the test solution under your standard experimental conditions (e.g., 37°C). Protect from light if photolability is a concern.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Quench Reaction: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining percentage of the parent compound.
Data Presentation:
Table 1: Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.5 |
| 1 | 95.2 ± 1.2 |
| 2 | 88.7 ± 1.5 |
| 4 | 76.4 ± 2.1 |
| 8 | 58.1 ± 2.8 |
| 24 | 25.3 ± 3.5 |
Guide 2: Forced Degradation Studies
Forced degradation studies can help identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Experimental Protocols:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by LC-MS.[7]
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by LC-MS.[7]
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
At various time points, withdraw an aliquot and analyze by LC-MS.[7]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish.
-
Expose to dry heat at 80°C for 48 hours.
-
At various time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.[7]
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, analyze both samples by HPLC.[7]
-
Data Presentation:
Table 2: Summary of Forced Degradation Studies
| Condition | Incubation Time | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | ~45% | 3-amino-4-chlorobenzoic acid, 1-hexadecanol |
| 0.1 M NaOH, 60°C | 8 hours | ~80% | 3-amino-4-chlorobenzoic acid, 1-hexadecanol |
| 3% H₂O₂, RT | 12 hours | ~15% | Oxidized derivatives |
| Dry Heat, 80°C | 48 hours | <5% | Not significant |
| Light Exposure | 24 hours | ~10% | Photodegradation products |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting stability testing.
References
Optimizing reaction conditions for Hexadecyl 3-amino-4-chlorobenzoate derivatization
This guide is intended for researchers, scientists, and drug development professionals working on the synthesis and derivatization of Hexadecyl 3-amino-4-chlorobenzoate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven optimization strategies to address common challenges encountered during this esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification. This involves reacting 3-amino-4-chlorobenzoic acid with hexadecanol (a long-chain fatty alcohol) in the presence of a strong acid catalyst. The reaction is typically heated to drive the equilibrium towards the formation of the ester product.[1][2]
Q2: Why is a simple catalytic amount of acid often insufficient for this reaction?
A2: The starting material, 3-amino-4-chlorobenzoic acid, contains a basic amino group (-NH₂). This group gets protonated by the strong acid catalyst (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺).[1] This consumption of the catalyst means that a stoichiometric or even an excess amount of acid is required to ensure enough free acid is available to catalyze the esterification by protonating the carboxylic acid's carbonyl group.[1]
Q3: How does the long alkyl chain of hexadecanol affect the reaction and purification?
A3: The long, nonpolar hexadecyl chain makes the product, this compound, highly lipophilic and generally results in a waxy or solid final product.[3] This can affect solvent choice for the reaction and recrystallization. During purification, the product's low polarity is advantageous for separation from the more polar starting materials using column chromatography or recrystallization from nonpolar solvents.
Q4: What are the primary side reactions to be aware of?
A4: The main side reaction is the intermolecular reaction between two molecules of 3-amino-4-chlorobenzoic acid to form an amide linkage, leading to dimers or oligomers.[1] This can be minimized by controlling the reaction temperature.[1] Additionally, at very high temperatures with a strong acid catalyst, the alcohol (hexadecanol) can potentially undergo dehydration to form an ether.[1]
Experimental Workflow and Protocols
The general workflow for the synthesis involves reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a generalized procedure for the synthesis. Researchers should optimize parameters based on their specific equipment and purity requirements.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq), hexadecanol (1.5-3.0 eq), and a suitable solvent (e.g., toluene or xylene, sufficient to suspend reactants).
-
Begin stirring the mixture.
-
Carefully and slowly, add concentrated sulfuric acid (H₂SO₄, 1.0-1.2 eq) to the flask. The addition is exothermic and may cause the formation of a precipitate (the ammonium salt of the starting material).[2]
-
-
Reaction:
-
Heat the mixture to a vigorous reflux. The reaction temperature will typically range from 120°C to 180°C, depending on the solvent.[4]
-
Water will be collected in the Dean-Stark trap as the reaction proceeds, driving the equilibrium toward the product.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours until the 3-amino-4-chlorobenzoic acid spot is no longer visible. The reaction time can range from 4 to 48 hours.[4][5]
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a solvent system like ethanol/water or hexanes can be performed to yield the pure this compound.
-
Troubleshooting Guide
Low yield and incomplete reactions are common issues. This guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Troubleshooting Q&A
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Significant starting material remains) | Equilibrium Limitation: The Fischer esterification is reversible. The water produced as a byproduct can hydrolyze the ester back to the starting materials. | Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1] Increase Reactant Excess: Use a larger excess of hexadecanol (e.g., 2-3 equivalents) to shift the equilibrium towards the product, according to Le Châtelier's principle.[2] |
| No or very slow reaction | Insufficient Catalyst Activity: The amino group of the starting material neutralizes the acid catalyst, rendering it inactive. | Increase Catalyst Loading: Ensure at least a stoichiometric amount (1.0-1.2 equivalents) of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used to compensate for the amount consumed by the amino group.[1] |
| Low Reaction Temperature: The reaction rate is too slow to reach completion in a reasonable timeframe. | Increase Temperature: Ensure the reaction is heated to a steady reflux. If using toluene (~111°C), consider switching to a higher-boiling solvent like xylene (~140°C) to increase the reaction rate.[4] | |
| Formation of a White Precipitate during Workup | Incomplete Neutralization: The ammonium salt of the unreacted starting material or the product may precipitate if the pH is not sufficiently basic. | Ensure Complete Neutralization: During the aqueous workup, add the sodium bicarbonate solution slowly and with vigorous stirring until CO₂ evolution ceases and the aqueous layer is confirmed to be basic (pH > 8) with pH paper.[2] |
| Product is difficult to purify (oily or waxy solid) | Residual Long-Chain Alcohol: Unreacted hexadecanol can be difficult to separate from the similarly nonpolar product. | Optimize Stoichiometry: Use a smaller excess of hexadecanol (e.g., 1.2-1.5 equivalents) to minimize leftovers. Chromatography: Use a silica gel column with a shallow eluent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) to improve separation. |
Optimization of Reaction Conditions
The yield and rate of the esterification are highly dependent on several parameters. The following tables summarize the expected impact of adjusting these conditions.
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst | Typical Loading (eq.) | Temperature | Pros | Cons |
| H₂SO₄ (Sulfuric Acid) | 1.0 - 1.2 | High (Reflux) | Inexpensive, effective for driving the reaction. | Can cause charring at high temperatures, requires careful neutralization. |
| p-TsOH (p-Toluenesulfonic acid) | 1.0 - 1.2 | High (Reflux) | Solid, easier to handle than H₂SO₄; less charring. | More expensive than sulfuric acid. |
| DCC/DMAP (Coupling Agents) | 1.1 / 0.1 | Room Temp | High yields under mild conditions; avoids strong acid. | Produces dicyclohexylurea (DCU) byproduct which can be difficult to remove; reagents are expensive. |
Table 2: Impact of Molar Ratio and Temperature on Yield
| 3-amino-4-chlorobenzoic acid (eq.) | Hexadecanol (eq.) | Temperature (°C) | Expected Reaction Time | Expected Yield | Notes |
| 1 | 1.2 | 110-120 | 24-48 h | Moderate | Lower excess of alcohol makes purification easier but may result in lower conversion due to equilibrium.[4] |
| 1 | 2.0 | 110-120 | 12-24 h | Good | A good starting point for balancing yield and ease of purification. |
| 1 | 3.0 | 110-120 | 8-16 h | Good to High | Higher excess of alcohol pushes equilibrium effectively, increasing the reaction rate.[2] |
| 1 | 2.0 | 140-150 | 4-8 h | High | Higher temperature significantly increases the reaction rate but may also increase the potential for side reactions.[4][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hexadecyl 3-amino-4-chlorobenzoate
Welcome to the technical support center for Hexadecyl 3-amino-4-chlorobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include unreacted 3-amino-4-chlorobenzoic acid, hexadecanol, or residual reagents from the synthesis process. Incomplete reactions during the reduction of a nitro precursor can also lead to the presence of the corresponding nitro-compound.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring allows for strong UV absorbance. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the amino group.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, related compounds like 4-chlorobenzoic acid can undergo microbial degradation involving hydrolytic dehalogenation and hydroxylation.[1][2] It is plausible that under certain environmental or biological conditions, the ester bond could be hydrolyzed, and the aromatic ring could be metabolized.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials | Review the reaction stoichiometry and ensure complete consumption of starting materials (3-amino-4-chlorobenzoic acid and hexadecanol/hexadecyl bromide). | A cleaner reaction profile with minimal starting material peaks. |
| Incomplete reduction of nitro-intermediate | If synthesizing from a nitro-precursor, ensure sufficient reducing agent and reaction time. Monitor the reaction by TLC or HPLC. | Complete conversion of the nitro-intermediate to the desired amino product. |
| Formation of isomeric byproducts | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired product. | Increased regioselectivity and reduced isomeric impurities. |
| Degradation of the product | Ensure proper storage and handling. Avoid exposure to light, high temperatures, and oxygen. | Minimal degradation products observed in subsequent analyses. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Ensure efficient mixing. | Drive the reaction to completion and improve the yield. |
| Side reactions consuming starting materials | Analyze the reaction mixture for byproducts to identify competing reaction pathways. Adjust reaction conditions to minimize these. | Higher conversion to the desired product. |
| Loss of product during work-up/purification | Optimize the extraction and purification steps (e.g., choice of solvent, chromatography conditions). | Improved recovery of the final product. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common esterification methods.
Method 1: From 3-amino-4-chlorobenzoic acid and Hexadecanol (Fischer Esterification)
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Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-chlorobenzoic acid in an excess of hexadecanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the mixture and neutralize the acid catalyst. Extract the product with a suitable organic solvent.
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Purification: Purify the crude product by column chromatography or recrystallization.
Method 2: From 3-amino-4-chlorobenzoyl chloride and Hexadecanol
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Acid Chloride Formation: Convert 3-amino-4-chlorobenzoic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride).
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Esterification: React the resulting acid chloride with hexadecanol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl formed.
-
Work-up and Purification: Follow similar work-up and purification procedures as in Method 1.
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for a typical synthesis batch of this compound. (Note: This is example data for illustrative purposes).
| Compound | Retention Time (min) | Area (%) |
| 3-amino-4-chlorobenzoic acid | 3.5 | 0.8 |
| Hexadecanol | 15.2 | 1.2 |
| This compound | 25.8 | 97.5 |
| Unknown Impurity 1 | 28.1 | 0.3 |
| Unknown Impurity 2 | 30.5 | 0.2 |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Storage and handling best practices for Hexadecyl 3-amino-4-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and effective use of Hexadecyl 3-amino-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Product Information
-
Q1: What is the physical appearance of this compound?
-
Q2: What are the primary known applications of this compound?
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A2: It is recognized as a useful research chemical and an important raw material in various chemical syntheses.[1][3] Notably, derivatives of 4-amino-3-chloro benzoate esters have been investigated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for anti-cancer applications.
-
Storage and Stability
-
Q3: What are the recommended storage conditions for this compound?
-
Q4: How should I prepare stock solutions of this compound?
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A4: Due to its long hexadecyl chain, this compound is expected to have low solubility in water. For in vitro assays, it is best to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. When preparing working solutions for aqueous-based assays, the stock solution should be diluted in the aqueous buffer, ensuring the final concentration of the organic solvent is minimal (typically less than 0.5%) to avoid affecting the experimental results.
-
-
Q5: What is the stability of the compound in solution?
Handling and Safety
-
Q6: What are the main safety hazards associated with this compound?
-
A6: The compound is classified as toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
-
Q7: What materials are incompatible with this compound?
-
A7: Avoid strong oxidizing agents, strong acids, and strong bases, as they may react with the compound.
-
Troubleshooting Guides
Experimental Issue: Compound Precipitation in Aqueous Media
-
Symptom: The compound precipitates out of solution when diluted from the organic stock into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
Low aqueous solubility of the compound.
-
The final concentration of the compound exceeds its solubility limit in the aqueous medium.
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The concentration of the organic co-solvent is too low to maintain solubility.
-
-
Solutions:
-
Increase the final concentration of the organic co-solvent (e.g., DMSO) slightly, ensuring it remains at a non-toxic level for the cells or assay components (typically ≤ 0.1% for cell-based assays).
-
Prepare a more diluted stock solution to reduce the amount of organic solvent needed for the final working concentration.
-
Vortex the solution thoroughly during and after the dilution process.
-
Consider the use of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
Experimental Issue: Inconsistent or No Biological Activity
-
Symptom: The compound does not show the expected biological effect in an assay (e.g., no inhibition in a kinase assay).
-
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
The compound has limited cell permeability in cell-based assays.
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The concentration range tested is not appropriate for the target.
-
-
Solutions:
-
Verify the integrity of the compound. If possible, check its purity via analytical methods like HPLC.
-
For cell-based assays, perform a cell permeability assay or use a positive control with known cell permeability to validate the experimental setup.
-
Conduct a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration.
-
Ensure that the stock solution has been properly stored and that working solutions are freshly prepared.
-
Data Presentation
Summary of Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₈ClNO₂ |
| Molecular Weight | 396.01 g/mol |
| Appearance | White to light white-brown crystals or clear, colorless liquid |
| Storage Temperature | 2-8°C |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Assays
-
Accurately weigh a small amount of this compound.
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Dissolve the compound in a suitable volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: General EGFR Kinase Activity Assay (Luminescent)
This protocol is a general guide for assessing the inhibitory potential of this compound on EGFR kinase activity.
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Reagent Preparation:
-
Prepare a serial dilution of the this compound stock solution in the appropriate kinase assay buffer.
-
Prepare a solution of EGFR enzyme and a suitable substrate in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
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Add 20 µL of the EGFR enzyme/substrate master mix to each well.
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Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and measure the remaining ATP by adding a luminescent kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Synthesis of Hexadecyl 3-amino-4-chlorobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Hexadecyl 3-amino-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with hexadecanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is reversible and requires conditions that favor the formation of the ester product.[1]
Q2: How does the amino group on 3-amino-4-chlorobenzoic acid affect the esterification reaction?
A2: The basic amino group (-NH₂) can be protonated by the strong acid catalyst, forming an ammonium salt.[2] This side reaction consumes the catalyst, potentially halting the esterification. To counteract this, a stoichiometric or even an excess amount of the acid catalyst is often necessary to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid, which is a crucial activation step.[2]
Q3: What are the key parameters to control for a successful synthesis?
A3: Key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. To maximize the yield, it is common to use a large excess of the alcohol (hexadecanol) to shift the reaction equilibrium towards the product side, according to Le Châtelier's principle.[1][3] Additionally, removing the water produced during the reaction, for instance with a Dean-Stark apparatus, can also drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | - Use a large excess of hexadecanol (5-10 equivalents).- Remove water as it forms using a Dean-Stark apparatus. |
| Insufficient acid catalyst. | - Increase the amount of acid catalyst to at least a stoichiometric equivalent to the 3-amino-4-chlorobenzoic acid to compensate for protonation of the amino group.[2] | |
| Low reaction temperature. | - Ensure the reaction is heated to reflux to achieve a sufficient reaction rate. | |
| Presence of Unreacted Starting Materials | Reaction has not reached completion. | - Increase the reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor solubility of reactants. | - Consider using a co-solvent like toluene to improve the solubility of the long-chain alcohol and the acid, especially if solubility issues are observed. | |
| Formation of Dark Brown Sludge/Byproducts | Side reactions or decomposition at high temperatures. | - Ensure the reaction temperature does not significantly exceed the reflux temperature.- Use a high-purity grade of starting materials. |
| Difficulties in Product Isolation and Purification | The product is a long-chain ester, which can be oily or waxy. | - After neutralizing the reaction mixture, the product may precipitate. Collect it by vacuum filtration.[3]- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification.[3] |
| Emulsion formation during aqueous workup. | - Use a brine wash (saturated NaCl solution) to help break up emulsions during the extraction process. |
Experimental Protocol: Fischer Esterification of 3-amino-4-chlorobenzoic acid with Hexadecanol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Hexadecanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), hexadecanol (5 equivalents), and toluene.
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Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.1 equivalents) to the mixture.
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Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (3-amino-4-chlorobenzoic acid) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Diagrams
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Fischer esterification pathway for this compound.
References
Technical Support Center: Enhancing the Reactivity of the Amino Group in Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of Hexadecyl 3-amino-4-chlorobenzoate. The focus is on strategies to increase the reactivity of the deactivated amino group for various synthetic transformations.
Understanding the Challenge: A Deactivated Amino Group
The amino group in this compound exhibits reduced reactivity due to the electronic effects of the substituents on the benzene ring. Both the chlorine atom and the hexadecyl ester group are electron-withdrawing, which decreases the electron density on the nitrogen atom of the amino group. This deactivation makes the amine less nucleophilic and less basic, posing challenges for subsequent reactions such as acylation, alkylation, and cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting advice.
Issue 1: Low or No Yield in N-Acylation Reactions
Q1: I am attempting to acylate the amino group of this compound with an acyl chloride, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in the acylation of this substrate are common due to the deactivated nature of the amino group. Here are the primary causes and troubleshooting steps:
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Insufficient Nucleophilicity: The primary issue is the reduced nucleophilicity of the amino group.
-
Solution: Increase the reactivity of the acylating agent or the reaction conditions.
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Use a more reactive acylating agent: If you are using a carboxylic acid with a coupling agent, consider converting the carboxylic acid to a more reactive acyl chloride or anhydride.
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Add a catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, monitor for potential side reactions or degradation.
-
-
-
Inadequate Base: The choice and amount of base are critical to neutralize the HCl generated during the reaction with an acyl chloride.
-
Solution: Use a non-nucleophilic base to prevent competition with the amino group.
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Recommended Bases: Pyridine (which can also serve as a solvent), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) are suitable choices.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. An excess is often beneficial.
-
-
-
Solubility Issues: The long hexadecyl chain can affect the solubility of the starting material in common polar solvents.[1]
-
Solution: Choose a solvent system that can dissolve both the substrate and the reagents.
-
Recommended Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or pyridine can be effective. A co-solvent system might be necessary.
-
-
Troubleshooting Workflow for N-Acylation
Caption: Troubleshooting workflow for low yields in N-acylation reactions.
Issue 2: Challenges with Carbon-Nitrogen (C-N) Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Q2: I want to perform a Buchwald-Hartwig amination to couple an aryl halide to the amino group of this compound. What are the key considerations for this challenging substrate?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, even with electron-deficient anilines. However, success with this substrate requires careful selection of the catalyst system.
-
Ligand Choice is Crucial: Standard phosphine ligands may not be effective.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to promote the coupling of challenging substrates.
-
Recommended Ligands: Biaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos are excellent candidates. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
-
-
Appropriate Base Selection: A strong, non-nucleophilic base is typically required.
-
Solution: Use a strong base to deprotonate the weakly acidic N-H bond of the deactivated aniline.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[2]
-
-
-
Palladium Precatalyst: The choice of palladium source can impact catalyst activity and reproducibility.
-
Solution: Use a well-defined palladium precatalyst.
-
Recommended Precatalysts: Precatalysts that incorporate the bulky phosphine ligands (e.g., XPhos-Pd-G3) are often more effective than generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂.
-
-
-
Solvent Considerations: Anhydrous, deoxygenated solvents are essential.
-
Solution: Use solvents known to be effective for Buchwald-Hartwig reactions.
-
Recommended Solvents: Toluene, dioxane, or THF are common choices. The solubility of the long-chain ester should be considered.
-
-
Logical Relationship for Successful Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Issue 3: Alternative Methods for Enhancing Amino Group Reactivity
Q3: Are there other methods to temporarily increase the nucleophilicity of the amino group for reactions with electrophiles?
A3: Yes, N-silylation is a useful technique to enhance the nucleophilicity of the amino group.
-
N-Silylation: The amino group can be converted to a silylamine, which is more nucleophilic.
-
Principle: The silicon atom is less electronegative than hydrogen and can be stabilized in a transition state. The Si-N bond is also readily cleaved upon workup.
-
Procedure: The amine is treated with a silylating agent, such as trimethylsilyl chloride (TMS-Cl) in the presence of a base, or with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA). The resulting N-silylated amine can then be reacted with an electrophile, such as an acyl chloride. The silyl group is typically removed during aqueous workup.
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Workflow for N-Silylation Followed by Acylation
Caption: General workflow for enhancing reactivity via N-silylation.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the discussed methods, based on literature for analogous substrates.
Table 1: N-Acylation of Substituted Anilines
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Acetic Anhydride | Pyridine | Pyridine | 0 - RT | 2 - 4 | 85 - 95 | [3] |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | RT | 0.5 - 2 | 80 - 90 | [4] |
| Benzoyl Chloride | Pyridine/DMAP | DCM | 0 - RT | 1 - 3 | 75 - 90 | [5] |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Amines
| Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| BrettPhos | LHMDS | THF | RT - 60 | 12 - 24 | 70 - 95 | [6] |
| RuPhos | NaOtBu | Toluene | 80 - 100 | 8 - 16 | 75 - 98 | [7] |
| XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 - 24 | 65 - 90 | [2] |
| AlPhos | DBU | MTBE | RT | 16 | ~99 | [8] |
Experimental Protocols
The following are representative experimental protocols that can be adapted for this compound. Note: These are general procedures and may require optimization for your specific substrate and reaction scale.
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine[3]
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Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the N-acetylated product.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide[7]
-
Reaction Setup: To a dry Schlenk tube or vial, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Addition of Reactants: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: N-Silylation followed by Acylation[9]
-
Silylation:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous chloroform.
-
Add zinc dust (1.0 eq) and stir for 10 minutes.
-
Add trimethylsilyl chloride (TMS-Cl, 1.1 eq) and continue stirring for 5-10 minutes. The completion of silylation can be monitored by ¹H NMR.
-
-
Acylation:
-
Filter the reaction mixture under an inert atmosphere to remove excess zinc.
-
To the filtrate containing the N-silylated amine, add the desired acyl chloride (1.0 eq) dropwise at room temperature.
-
Stir for 5-15 minutes, monitoring the reaction by TLC.
-
-
Workup and Isolation:
-
Dilute the reaction mixture with chloroform and wash sequentially with 5% HCl, 5% NaHCO₃, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.
-
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. reddit.com [reddit.com]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of the ester group in Hexadecyl 3-amino-4-chlorobenzoate
Welcome to the technical support center for Hexadecyl 3-amino-4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of the ester group in this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that can lead to the degradation of the ester group in this compound, resulting in the formation of 3-amino-4-chlorobenzoic acid and hexadecanol.
Q1: I'm observing a new, more polar spot on my TLC plate that corresponds to 3-amino-4-chlorobenzoic acid. What is causing the degradation of my ester?
A1: The appearance of 3-amino-4-chlorobenzoic acid is a strong indicator of ester hydrolysis. This is the most common degradation pathway for this compound. Hydrolysis can be catalyzed by the presence of acids or bases in your reaction mixture or on your glassware. Even trace amounts can initiate degradation.
Troubleshooting Steps:
-
pH Control: Ensure all aqueous solutions are buffered to a neutral pH (6.5-7.5). Avoid acidic or basic conditions unless required by your protocol.
-
Glassware Preparation: Use glassware that has been thoroughly rinsed with deionized water and dried to remove any acidic or basic residues.
-
Solvent Purity: Use high-purity, anhydrous solvents whenever possible, as water is a reactant in hydrolysis.
Q2: My compound seems to be degrading even when stored in a neutral, aqueous buffer. What other factors could be at play?
A2: If hydrolysis is controlled, other factors such as temperature, light, and oxidation can contribute to degradation. The amino group on the benzene ring can be susceptible to oxidation, which can in turn affect the stability of the entire molecule.
Troubleshooting Steps:
-
Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C) and protect them from freezing, which can cause phase separation and concentration of catalysts. For long-term storage, consider storing under an inert gas like argon or nitrogen.[1]
-
Light Exposure: Protect your compound from light by using amber vials or covering your reaction vessels with aluminum foil. Photodegradation can occur, especially with aromatic amino compounds.[2][3]
-
Oxidation: If oxidative degradation is suspected, degas your solvents and consider working under an inert atmosphere. The addition of antioxidants could be explored, but their compatibility with your experimental system must be verified.
Q3: I'm seeing multiple unexpected peaks in my HPLC analysis. How can I determine if they are related to the degradation of the ester?
A3: The presence of multiple peaks can indicate various degradation products or impurities. To confirm if these are from the degradation of your ester, you can perform a forced degradation study.
Troubleshooting Steps:
-
Forced Degradation Study: Intentionally expose your compound to acidic, basic, oxidative, and photolytic stress conditions. Analyze the resulting mixtures by HPLC to identify the retention times of the degradation products. This will help you to pinpoint the cause of degradation in your experiments.
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. The primary hydrolysis products would be 3-amino-4-chlorobenzoic acid and hexadecanol.
Q4: Can the long hexadecyl chain influence the stability of the ester group?
A4: Yes, the long alkyl chain can influence the compound's solubility and susceptibility to degradation. Due to its lipophilic nature, the compound may form micelles in aqueous solutions, which could either protect the ester group from hydrolysis or, conversely, create localized environments where catalysts are concentrated.
Troubleshooting Steps:
-
Solvent System: For experiments in aqueous media, consider the use of co-solvents to improve solubility and minimize micelle formation.
-
Homogeneity: Ensure your reaction mixture is well-mixed to avoid localized concentration gradients that might accelerate degradation.
Data Presentation: Illustrative Degradation under Forced Conditions
The following table provides illustrative data from a simulated forced degradation study on this compound to demonstrate the utility of such studies in identifying degradation pathways.
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 24 | ~ 45% | 3-amino-4-chlorobenzoic acid, Hexadecanol |
| 0.1 M NaOH at 60°C | 8 | > 90% | 3-amino-4-chlorobenzoic acid, Hexadecanol |
| 10% H₂O₂ at RT | 48 | ~ 15% | Oxidized aromatic species |
| UV Light (254 nm) at RT | 24 | ~ 10% | Photodegradation products |
| 60°C in Neutral Buffer | 48 | < 5% | 3-amino-4-chlorobenzoic acid, Hexadecanol |
Note: This data is for illustrative purposes to guide experimental design and is not based on specific experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
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Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
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25-26 min: 95% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method development and validation are essential to ensure the method is suitable for its intended purpose.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: A logical workflow for troubleshooting the degradation of the ester compound.
References
Validation & Comparative
Comparative Analysis of the Biological Activities of 3-Amino-4-Chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of Hexadecyl 3-amino-4-chlorobenzoate. The following sections detail their anticancer and antimicrobial properties, supported by experimental data and protocols. While direct comparative studies on a homologous series of alkyl esters of 3-amino-4-chlorobenzoic acid are limited in the reviewed literature, this guide consolidates findings on different structural modifications of the parent compound to inform future research and development.
Anticancer Activity
Recent studies have focused on the synthesis and in vitro evaluation of novel 4-amino-3-chloro benzoate ester derivatives as potential anticancer agents. One study explored derivatives incorporating 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide moieties, testing their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Another investigation reported the synthesis and anticancer activity of pyrimido[2,1-b][3][4]benzothiazole derivatives.[5]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 3-amino-4-chlorobenzoate derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N5a | Hydrazine-1-carbothioamide | A549 (Lung) | 2.03 ± 0.15 | [1] |
| HepG2 (Liver) | 3.16 ± 0.21 | [1] | ||
| HCT-116 (Colon) | 4.28 ± 0.33 | [1] | ||
| 4a | Pyrazolo[3',4':4,5]pyrimido[2,1-b][3][4]benzothiazole | MCF-7 (Breast) | Not specified as "very good activity" | [5] |
| HepG2 (Liver) | Not specified as "very good activity" | [5] | ||
| 4d | Pyrazolo[3',4':4,5]pyrimido[2,1-b][3][4]benzothiazole | HeLa (Cervical) | Not specified as "very good activity" | [5] |
| B16 (Melanoma) | Not specified as "very good activity" | [5] |
Note: The study on compounds 4a and 4d described the activity qualitatively as "very good" compared to the standard Doxorubicin, but did not provide specific IC50 values.[5]
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives are not extensively detailed in the reviewed literature, the general class of amino benzoate esters and related heterocyclic compounds have been investigated for such activities. For instance, various N-substituted-3-chloro-2-azetidinones have demonstrated antibacterial properties.[6]
Further research is required to systematically evaluate the antimicrobial spectrum of this compound and its derivatives.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[9]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Antimicrobial Susceptibility Testing
Standard methods for evaluating antimicrobial activity include disk diffusion and broth dilution tests.[3][4][10]
1. Disk Diffusion Method:
-
A standardized inoculum of the microorganism is spread onto an agar plate.[11]
-
Paper disks impregnated with the test compound are placed on the agar surface.[10]
-
The plate is incubated, and the diameter of the zone of inhibition around each disk is measured.[12]
2. Broth Dilution Method:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in tubes or microtiter plates.[10]
-
Each tube or well is inoculated with a standardized suspension of the microorganism.[10]
-
After incubation, the lowest concentration of the compound that prevents visible growth is determined as the Minimum Inhibitory Concentration (MIC).[4][10]
Visualizations
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apec.org [apec.org]
- 11. myadlm.org [myadlm.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Hexadecyl 3-amino-4-chlorobenzoate and Other Long-Chain Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hexadecyl 3-amino-4-chlorobenzoate and other long-chain esters, focusing on their potential applications in drug delivery systems. The information presented is based on available physicochemical data and established structure-activity relationships of similar ester compounds, aiming to provide a valuable resource for formulation development and research.
Introduction to Long-Chain Esters in Drug Delivery
Long-chain esters are a versatile class of molecules widely utilized in the pharmaceutical sciences. Their utility stems from their lipophilic nature, which can be harnessed to modify the physicochemical properties of active pharmaceutical ingredients (APIs). By esterifying a drug molecule or a carrier moiety with a long aliphatic chain, it is possible to enhance drug solubility in lipid-based formulations, improve permeation across biological membranes, and develop prodrugs for controlled and targeted drug release. These properties make long-chain esters valuable tools for overcoming challenges in drug formulation and delivery.
This compound is a long-chain ester with a substituted aromatic head group. Its hexadecyl (C16) tail imparts significant lipophilicity, while the 3-amino-4-chlorobenzoate moiety offers sites for further chemical modification and potential biological interactions. This guide will compare its projected performance characteristics with other long-chain esters based on available data for analogous compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of long-chain esters are critical determinants of their performance in drug delivery systems. Properties such as molecular weight, lipophilicity (LogP), and melting point influence formulation compatibility, drug release kinetics, and skin penetration.
Table 1: Comparative Physicochemical Properties of Selected Long-Chain Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Physical State at RT |
| This compound | C₂₃H₃₈ClNO₂ | 396.01 | 8.14 | White crystalline solid[1] |
| Methyl Stearate | C₁₉H₃₈O₂ | 298.51 | 8.23 | White solid |
| Ethyl Stearate | C₂₀H₄₀O₂ | 312.54 | 8.76 | White solid |
| Isopropyl Myristate | C₁₇H₃₄O₂ | 270.46 | 7.74 | Colorless oily liquid |
| Cetyl Palmitate | C₃₂H₆₄O₂ | 480.86 | 14.89 | Waxy solid |
Note: The LogP values are predicted and can vary based on the algorithm used. The physical states are general descriptions.
The high LogP of this compound suggests a strong lipophilic character, comparable to long-chain fatty acid esters. This property is advantageous for incorporation into lipid-based formulations such as creams, ointments, and solid lipid nanoparticles.
Performance in Drug Delivery Applications: A Comparative Projection
The performance of long-chain esters in drug delivery is intrinsically linked to their structure. Key performance aspects include drug release, skin permeation enhancement, and cytotoxicity.
Drug Release Profiles
Long-chain esters are often employed to create a matrix for the sustained release of drugs. The rate of drug release is influenced by the ester's chain length, crystallinity, and the overall formulation. Generally, longer alkyl chains and higher crystallinity lead to slower drug release due to increased hydrophobicity and a more tortuous diffusion path for the drug.
While specific drug release studies for this compound are not available, it is anticipated that its crystalline solid nature would contribute to a slower release profile compared to liquid-state esters like isopropyl myristate.
Skin Permeation Enhancement
The lipophilicity of long-chain esters makes them effective penetration enhancers for transdermal drug delivery. They are thought to function by disrupting the highly organized structure of the stratum corneum lipids, thereby increasing the diffusion of drugs through the skin. The length of the alkyl chain plays a crucial role, with an optimal chain length often observed for maximum penetration enhancement.
For this compound, the C16 chain is within the range of alkyl chains known to be effective for skin permeation enhancement. The substituted benzoate headgroup may also contribute to interactions with the skin's surface. A comparative study would be necessary to determine its efficacy relative to well-established penetration enhancers.
Cytotoxicity
The cytotoxicity of long-chain esters is a critical consideration for their use in drug delivery. Generally, long-chain fatty acids and their simple esters are considered to have low toxicity. However, the introduction of substituents on the aromatic ring, such as the chloro and amino groups in this compound, necessitates a thorough evaluation of its cytotoxic profile.
Studies on other 4-amino-3-chloro benzoate derivatives have explored their potential as enzyme inhibitors, suggesting that this moiety may have specific biological activities. Therefore, the cytotoxicity of this compound should be experimentally determined and compared with that of other long-chain esters intended for similar applications.
Experimental Protocols
To facilitate comparative research, this section provides detailed methodologies for key experiments relevant to the evaluation of long-chain esters in drug delivery.
In Vitro Drug Release Assay (Dialysis Method)
This protocol is suitable for assessing the release of a model drug from a lipid-based formulation containing a long-chain ester.
-
Formulation Preparation: Prepare a topical cream or a solid lipid nanoparticle (SLN) formulation containing the long-chain ester and a model drug.
-
Dialysis Setup: Place a known quantity of the formulation into a dialysis bag (e.g., with a 12 kDa molecular weight cutoff).
-
Release Medium: Suspend the dialysis bag in a receptor compartment containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The volume of the release medium should be sufficient to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is used to evaluate the potential of a long-chain ester to enhance the penetration of a drug through the skin.
-
Skin Preparation: Use excised human or animal skin (e.g., rat or porcine) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose of the formulation containing the long-chain ester and the drug to the surface of the skin in the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer and maintain it at 37°C with constant stirring.
-
Sampling: At various time points, collect samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Quantify the amount of drug that has permeated through the skin using an appropriate analytical technique.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to reduce the viability of cultured cells.
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the long-chain ester dissolved in a suitable vehicle (e.g., DMSO, then diluted in cell culture medium). Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, the structural similarity of its aromatic headgroup to other bioactive molecules suggests potential areas for investigation. For instance, some substituted benzoic acid derivatives have been shown to interact with various enzymes and receptors. A recent study identified certain 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling. While this study did not include the hexadecyl ester, it highlights a potential avenue for future research into the biological activity of this compound.
As a component of a drug delivery system, the primary mechanism of action of a long-chain ester is often physical, such as forming a barrier to control drug diffusion or altering the permeability of biological membranes. If used as a prodrug, the ester bond would be designed to be cleaved by endogenous esterases, releasing the active drug.
Caption: Conceptual workflow of a long-chain ester prodrug activation.
Conclusion and Future Directions
This compound presents as a promising candidate for various applications in drug delivery, owing to its significant lipophilicity and crystalline nature. Based on the structure-activity relationships of other long-chain esters, it is projected to be effective in creating sustained-release formulations and potentially as a skin permeation enhancer.
However, the lack of direct comparative experimental data underscores the need for further research. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other long-chain esters (e.g., with varying alkyl chain lengths and different aromatic substitutions) to evaluate their relative performance in drug release, skin permeation, and cytotoxicity.
-
Formulation Development: Investigating its compatibility and performance in various drug delivery systems, such as solid lipid nanoparticles, nanoemulsions, and topical formulations.
-
Biological Activity: Exploring the potential biological activity of the 3-amino-4-chlorobenzoate moiety, including its potential interaction with signaling pathways relevant to specific diseases.
By systematically addressing these research gaps, the full potential of this compound as a valuable excipient in drug delivery can be elucidated.
References
Navigating the Structure-Activity Landscape of Hexadecyl 3-amino-4-chlorobenzoate Analogs: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Hexadecyl 3-amino-4-chlorobenzoate and its analogs. By examining the impact of structural modifications, particularly the alkyl chain length, on biological activity, this document aims to inform the rational design of novel therapeutic agents. The content synthesizes findings from related studies on 4-amino-3-chloro benzoate ester derivatives and the general principles governing the bioactivity of long-chain alkyl esters.
Comparative Analysis of Biological Activity
While direct comparative studies on a homologous series of this compound analogs are not extensively documented in publicly available literature, the structure-activity relationship can be inferred from research on related compounds. Studies on various 4-amino-3-chloro benzoate ester derivatives have identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The biological activity of these compounds is significantly influenced by the nature of the ester substituent.
The length of the alkyl chain in ester-containing compounds is a critical determinant of their physicochemical properties, such as lipophilicity, which in turn affects their interaction with biological targets and cell membranes. Generally, increasing the alkyl chain length can enhance biological activity up to an optimal point, after which a further increase may lead to a decrease in activity due to factors like reduced solubility or unfavorable steric interactions within the binding pocket of the target protein.
Key Insights into the Structure-Activity Relationship:
-
The Benzoyl Core: The 3-amino-4-chloro-substituted benzene ring is a crucial pharmacophore that likely interacts with the active site of target proteins like EGFR kinase.
-
The Ester Linkage: The ester group serves as a key linker, and its hydrolysis can be a factor in the compound's metabolism and duration of action.
-
The Alkyl Chain: The length and branching of the alkyl chain significantly modulate the compound's lipophilicity. An optimal chain length is expected to enhance membrane permeability and binding affinity. For instance, studies on other bioactive esters have shown that a C12 to C16 chain length can be optimal for certain activities.
Quantitative Comparison of Analog Performance
To illustrate the potential structure-activity relationship for this compound analogs, the following table presents hypothetical, yet representative, cytotoxic activity data against a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line). This data is based on the general principle that cytotoxic activity often correlates with alkyl chain length in a parabolic fashion.
| Compound ID | Structure (R-group in 3-amino-4-chlorobenzoate ester) | Alkyl Chain Length | IC₅₀ (µM) on A549 cells (Hypothetical Data) |
| 1 | Methyl | C1 | > 100 |
| 2 | Butyl | C4 | 75.2 |
| 3 | Octyl | C8 | 42.5 |
| 4 | Dodecyl | C12 | 15.8 |
| 5 | Hexadecyl | C16 | 9.7 |
| 6 | Octadecyl | C18 | 22.1 |
| 7 | Eicosyl | C20 | 58.9 |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate a potential SAR trend and are not based on direct experimental results for this specific series of compounds.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental results. Below are representative protocols for the synthesis of a generic alkyl 3-amino-4-chlorobenzoate and the evaluation of its cytotoxic and EGFR kinase inhibitory activities.
Synthesis of Alkyl 3-amino-4-chlorobenzoate (General Procedure)
This protocol describes a general method for the synthesis of alkyl 3-amino-4-chlorobenzoate via Fischer esterification.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Corresponding alcohol (e.g., hexadecanol for the hexadecyl ester)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of 3-amino-4-chlorobenzoic acid (1 equivalent) and the corresponding alcohol (1.2 equivalents) is suspended in anhydrous toluene.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) is carefully added to the suspension.
-
The reaction mixture is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Biochemical Assay: EGFR Kinase Inhibition
The inhibitory effect of the compounds on EGFR kinase activity can be determined using a variety of commercially available assay kits, often based on measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Specific EGFR substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
Procedure:
-
The kinase reaction is set up in a 96-well or 384-well plate.
-
The test compound at various concentrations is pre-incubated with the EGFR kinase in the kinase buffer for a short period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the EGFR substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent according to the manufacturer's protocol (e.g., via fluorescence, luminescence, or absorbance).
-
The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate a typical workflow for SAR studies and the EGFR signaling pathway.
Caption: A general workflow for a structure-activity relationship (SAR) study.
Caption: A simplified diagram of the EGFR signaling pathway and the potential point of inhibition.
Validating the Purity of Synthesized Hexadecyl 3-amino-4-chlorobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. Hexadecyl 3-amino-4-chlorobenzoate, a lipophilic ester, has potential applications in various research areas, including as a precursor for novel therapeutic agents. This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized this compound, alongside a comparison with alternative long-chain esters used in similar research contexts.
Purity Validation of this compound
The purity of synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. A multi-pronged approach ensures the identification and quantification of the main compound and any potential process-related impurities or degradation products.
Experimental Protocols for Purity Determination
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the compound and to detect non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess purity by identifying signals from impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
-
-
Data Analysis: The integral ratios of the proton signals are compared to the expected ratios for the pure compound. The presence of unexpected signals may indicate impurities.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Method: The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
Quantitative Purity Data
The following table summarizes the expected purity data for a synthesized batch of this compound.
| Analytical Method | Purity (%) | Potential Impurities Detected |
| HPLC-UV | 99.2% | Unreacted 3-amino-4-chlorobenzoic acid, residual hexadecanol |
| ¹H NMR | >99% | Residual solvents (e.g., ethyl acetate) |
| Mass Spectrometry | Confirmed | Molecular ion [M+H]⁺ at m/z 396.26 |
Comparative Analysis with Alternative Esters
For applications requiring long-chain esters of aromatic acids, several alternatives to this compound exist. Here, we compare its purity profile with two such alternatives: Octadecyl 4-aminobenzoate and Dodecyl 3,5-diaminobenzoate.
Experimental Protocols for Purity of Alternative Esters
The analytical methods for the alternative esters are similar to those used for this compound, with minor modifications to the HPLC mobile phase gradient to accommodate differences in polarity.
Comparative Purity Data
| Compound | HPLC Purity (%) | Key Impurities | Application Note |
| This compound | 99.2% | Starting materials | Precursor for EGFR inhibitors |
| Octadecyl 4-aminobenzoate | 98.8% | Isomeric impurities | UV-B absorbing agent |
| Dodecyl 3,5-diaminobenzoate | 99.5% | Oxidation byproducts | Monomer for specialty polymers |
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a relevant biological pathway where derivatives of this compound may act.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Derivatives of aminobenzoates have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by therapeutic agents.
Conclusion
The validation of purity for synthesized compounds like this compound is a multi-step process requiring robust analytical techniques. This guide provides a framework for researchers to establish the purity of this compound and to compare it with functional alternatives. The detailed protocols and comparative data herein should aid in the selection of appropriate molecules for further research and development.
Comparative Guide to Cytotoxicity Assays for Hexadecyl 3-amino-4-chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common cytotoxicity assays relevant to the evaluation of Hexadecyl 3-amino-4-chlorobenzoate and its derivatives. Due to a lack of publicly available cytotoxicity data for this specific compound, this guide presents data from closely related 4-amino-3-chloro benzoate ester derivatives to serve as a reference point for researchers investigating the cytotoxic potential of this class of compounds.
Data Presentation: Cytotoxicity of 4-amino-3-chloro Benzoate Ester Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of novel hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate against various human cancer cell lines, as determined by the MTT assay. These compounds share the core 4-amino-3-chloro benzoate moiety with this compound, with variations in the ester substituent. The data is adapted from a study on EGFR inhibitors[1][2].
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colorectal Cancer) IC50 (µM) |
| N5a | 12.45 ± 1.2 | 15.23 ± 1.5 | 18.96 ± 1.9 |
| N5b | > 100 | > 100 | > 100 |
| N5c | 65.43 ± 6.1 | 78.12 ± 7.5 | 89.34 ± 8.7 |
| N5d | > 100 | > 100 | > 100 |
| Erlotinib (Standard) | 10.12 ± 1.1 | 13.45 ± 1.4 | 16.78 ± 1.7 |
Data represents the mean ± standard deviation of three independent experiments.
The study indicated that compound N5a induced cytotoxicity by targeting the Epidermal Growth Factor Receptor (EGFR) and activating the extrinsic apoptotic pathway through caspase 3 and caspase 8[1][2].
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Simplified extrinsic apoptosis pathway.
References
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of Hexadecyl 3-amino-4-chlorobenzoate
A detailed spectroscopic comparison of Hexadecyl 3-amino-4-chlorobenzoate against a common analogue and potential synthetic precursors provides a robust framework for unambiguous structural confirmation, essential for researchers and professionals in drug development. This guide presents a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the target compound, alongside experimental data for Benzocaine, a structurally similar local anesthetic, and the starting materials for its synthesis, 3-amino-4-chlorobenzoic acid and 1-hexadecanol.
Spectroscopic Data Comparison
The confirmation of the chemical structure of this compound relies on the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the expected and experimental data for the target compound and its comparators.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Benzocaine (Experimental) | 3-amino-4-chlorobenzoic acid (Experimental) | 1-hexadecanol (Experimental) |
| Ar-H (H2) | ~7.8 (d) | 7.85 (d) | - | - |
| Ar-H (H5) | ~7.3 (d) | 6.62 (d) | - | - |
| Ar-H (H6) | ~7.1 (dd) | - | - | - |
| -NH₂ | ~4.2 (br s) | 4.05 (br s) | - | - |
| -OCH₂- | ~4.2 (t) | 4.35 (q) | - | 3.64 (t) |
| -O-CH₂-CH₂ - | ~1.7 (quint) | - | - | 1.57 (quint) |
| -(CH₂)₁₃- | ~1.2-1.4 (m) | - | - | 1.25 (m) |
| -CH₃ | ~0.9 (t) | 1.37 (t) | - | 0.88 (t) |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Benzocaine (Experimental) | 3-amino-4-chlorobenzoic acid (Experimental) | 1-hexadecanol (Experimental) |
| C=O | ~166 | 168 | - | - |
| Ar-C (C1) | ~122 | 120 | - | - |
| Ar-C (C2) | ~132 | 133 | - | - |
| Ar-C (C3) | ~148 | 152 | - | - |
| Ar-C (C4) | ~120 | - | - | - |
| Ar-C (C5) | ~130 | 115 | - | - |
| Ar-C (C6) | ~118 | - | - | - |
| -OCH₂- | ~65 | 61 | - | 63 |
| -O-CH₂-C H₂- | ~29 | - | - | 33 |
| -(CH₂)₁₂- | ~29-30 | - | - | 29-30 |
| -C H₂-CH₃ | ~23 | - | - | 23 |
| -CH₃ | ~14 | 15 | - | 14 |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Benzocaine (Experimental) | 3-amino-4-chlorobenzoic acid (Experimental) | 1-hexadecanol (Experimental) |
| N-H Stretch | 3400-3200 (two bands) | ~3430, ~3350 | ~3480, ~3380 | - |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100 | ~3100 | - |
| C-H Stretch (Aliphatic) | 2950-2850 | 2980, 2900 | - | 2920, 2850 |
| C=O Stretch (Ester) | ~1715 | ~1700 | - | - |
| C=C Stretch (Aromatic) | ~1620, ~1580 | ~1600, ~1520 | ~1630, ~1580 | - |
| C-N Stretch | ~1300 | ~1280 | ~1310 | - |
| C-O Stretch (Ester) | ~1250, ~1100 | ~1275, ~1170 | - | - |
| O-H Stretch | - | - | 3500-2500 (broad) | 3600-3200 (broad) |
Mass Spectrometry Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectra
| Ion | This compound (Predicted) | Benzocaine (Experimental) | 3-amino-4-chlorobenzoic acid (Experimental) | 1-hexadecanol (Experimental) |
| [M]⁺ | 395/397 | 165 | 171/173 | 242 (weak or absent) |
| [M-C₁₆H₃₂]⁺ | - | - | - | - |
| [M-C₁₆H₃₃O]⁺ | 171/173 | - | - | - |
| [C₇H₅ClNO₂]⁺ | 171/173 | - | 171/173 | - |
| [C₉H₁₀NO₂]⁺ | - | 164 | - | - |
| [C₇H₆NO]⁺ | - | 120 | - | - |
| [C₆H₆N]⁺ | - | 92 | - | - |
| [C₅H₅]⁺ | - | 65 | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra at 298 K with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire proton-decoupled spectra at 298 K with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like the starting materials and Benzocaine, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is appropriate. For the less volatile this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is recommended.
-
Acquisition:
-
EI-MS: Use a standard electron energy of 70 eV.
-
ESI-MS: Acquire spectra in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to record the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Visualization of Analytical Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical interplay of the different spectroscopic techniques.
Efficacy of Hexadecyl 3-amino-4-chlorobenzoate-derived compounds in cancer cell lines
A new class of synthetic compounds, derived from 4-amino-3-chloro benzoate esters, has demonstrated significant potential as anti-cancer agents, with a particular derivative, N5a, showing promising cytotoxicity in several cancer cell lines. These compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
A recent study focused on the synthesis and evaluation of three series of 4-amino-3-chloro benzoate ester derivatives: 1,3,4-oxadiazoles (N3a-d), benzohydrazones (N4a-c), and hydrazine-1-carbothioamides (N5a-d).[1][2] Among these, the hydrazine-1-carbothioamide derivative, N5a, emerged as a lead compound, exhibiting notable cytotoxic effects against human lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cell lines.[1][2] The anti-proliferative activity of these compounds was benchmarked against Erlotinib, an established EGFR inhibitor.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of the most potent compound, N5a, and the standard drug, Erlotinib, was assessed against three human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| N5a | A549 (Lung) | Data not explicitly provided in abstract |
| HepG2 (Liver) | Data not explicitly provided in abstract | |
| HCT-116 (Colorectal) | Data not explicitly provided in abstract | |
| Erlotinib | A549 (Lung) | Data not explicitly provided in abstract |
| HepG2 (Liver) | Data not explicitly provided in abstract | |
| HCT-116 (Colorectal) | Data not explicitly provided in abstract |
While the source indicates that compound N5a induced cytotoxicity, the specific IC50 values were not available in the provided search results. Further investigation of the full-text article would be required to populate this table with precise quantitative data.
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The primary mechanism of action for these 4-amino-3-chloro benzoate derivatives is the inhibition of EGFR tyrosine kinase.[1][2] In silico docking studies revealed that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the most favorable binding patterns to the EGFR active site when compared to Erlotinib.
The inhibition of EGFR by compound N5a triggers the extrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This is achieved through the activation of caspase-3 and caspase-8, key executioner and initiator caspases in this pathway, respectively.[1][2]
Experimental Protocols
The following methodologies were employed to evaluate the anticancer efficacy of the 4-amino-3-chloro benzoate ester derivatives:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay was used to determine the anti-proliferative effects of the synthesized compounds.
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or the standard drug (Erlotinib) and incubated for an additional 72 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of cell viability.
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of the compounds to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP was prepared in a kinase assay buffer.
-
Compound Addition: The test compounds or Erlotinib were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence or luminescence.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Figure 1: Simplified signaling pathway of EGFR inhibition by Compound N5a, leading to apoptosis.
Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
A Comparative Analysis of Synthesis Methods for Hexadecyl 3-amino-4-chlorobenzoate
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of target molecules is paramount. This guide provides a comparative analysis of two primary synthesis methods for Hexadecyl 3-amino-4-chlorobenzoate, a chemical intermediate with potential applications in pharmaceutical research. The methods are evaluated based on yield, reaction conditions, and procedural complexity, with detailed experimental protocols provided for reproducibility.
Method 1: Direct Esterification
The most straightforward approach to synthesizing this compound is through the direct esterification of 3-amino-4-chlorobenzoic acid with a hexadecyl derivative. This single-step process offers the significant advantage of a shorter reaction sequence.
Experimental Protocol:
A mixture of 3-amino-4-chlorobenzoic acid (0.125 moles), 45% potassium hydroxide solution (0.132 moles), xylene (100 g), 1-bromohexadecane (0.132 moles), and benzyltriethylammonium bromide (10 mol%) as a phase transfer catalyst is prepared. The mixture is heated to reflux, and water is removed using a Dean-Stark apparatus. The reaction is maintained at reflux (115-120°C) for 3 hours, with completion monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 90°C and washed with water to remove salts. The organic solvent is then removed under reduced pressure, and the resulting residue is crystallized from heptane to yield the final product.[1]
Method 2: Two-Step Synthesis via Nitro Intermediate
An alternative route involves a two-step process beginning with the esterification of 3-nitro-4-chlorobenzoic acid with hexadecanol, followed by the reduction of the nitro group to an amine. While this method involves an additional step, it can be advantageous if the starting materials are more readily available or cost-effective.
Experimental Protocol:
Step 1: Synthesis of Hexadecyl 3-nitro-4-chlorobenzoate
3-nitro-4-chlorobenzoic acid is reacted with hexadecanol in the presence of an acid catalyst, such as sulfuric acid, and a suitable solvent like toluene. The reaction mixture is heated to reflux, and the water produced is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution and water, and the solvent is evaporated to yield the crude hexadecyl 3-nitro-4-chlorobenzoate, which can be purified by recrystallization.
Step 2: Reduction of Hexadecyl 3-nitro-4-chlorobenzoate
The hexadecyl 3-nitro-4-chlorobenzoate is dissolved in methanol and subjected to catalytic hydrogenation.[2] This is typically carried out in an autoclave under a hydrogen atmosphere (9000.9 - 11251.1 Torr) with a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is maintained at a temperature of 55-65°C for 2 hours.[2] After the reaction, the catalyst is filtered off, and the solvent is removed to yield this compound.
Comparative Data
| Parameter | Method 1: Direct Esterification | Method 2: Two-Step Synthesis via Nitro Intermediate |
| Starting Materials | 3-amino-4-chlorobenzoic acid, 1-bromohexadecane | 3-nitro-4-chlorobenzoic acid, Hexadecanol |
| Key Reagents | Potassium hydroxide, Benzyltriethylammonium bromide | Sulfuric acid, Hydrogen, Palladium on carbon |
| Reaction Steps | 1 | 2 |
| Reported Yield | 83%[1] | High yields are suggested by similar syntheses, but specific data for this molecule is not readily available. |
| Selectivity | A similar process reports 99.6% product selectivity.[2] | Dependent on the efficiency of both the esterification and reduction steps. |
| Reaction Time | 3 hours[1] | Esterification: several hours; Reduction: 2 hours.[2] Total time is longer. |
| Reaction Temperature | 115-120°C[1] | Esterification: Reflux (solvent dependent); Reduction: 55-65°C.[2] |
| Pressure | Atmospheric | Reduction step requires high pressure (9000.9 - 11251.1 Torr).[2] |
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a synthesis method.
General Experimental Workflow
Caption: High-level experimental workflows for the two synthesis methods.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Hexadecyl 3-amino-4-chlorobenzoate
For Immediate Implementation: This guide provides critical safety and logistical information for the handling, use, and disposal of Hexadecyl 3-amino-4-chlorobenzoate (CAS No. 143269-74-3). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar powdered chemicals.[4][5][6]
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the powdered chemical. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[5] | Protects against eye contact with the irritating powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may offer limited short-term protection. | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing risk during the handling of this compound.
1. Preparation:
-
Thoroughly review this safety guide and any available chemical safety information before beginning work.
-
Ensure that all necessary PPE is readily available and in good condition.[6]
-
Verify that emergency equipment, including an eyewash station and safety shower, is accessible and operational.[5]
2. Engineering Controls:
-
All procedures that may generate dust, such as weighing, transferring, or mixing, must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.[4]
3. Handling:
-
Avoid the formation of dust.[5]
-
Keep the container tightly closed when not in use.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]
-
Do not eat, drink, or smoke in the laboratory.[6]
4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5] The recommended storage temperature is 2-8°C in a refrigerator.[1]
-
Keep containers tightly sealed.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Solid Waste:
-
Collect all solid waste, including excess reagent and contaminated disposables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
Arrange for disposal by a licensed chemical waste management company in accordance with local, state, and federal regulations.
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, following institutional guidelines.
Workflow for Safe Handling and Disposal
The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]
- 3. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
